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  • Product: 5-Iodo-2-methyl-2H-tetrazole
  • CAS: 402717-52-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-Iodo-2-methyl-2H-tetrazole

Executive Summary In the landscape of modern drug discovery, halogenated heterocycles serve as indispensable electrophilic building blocks. 5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) has emerged as a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, halogenated heterocycles serve as indispensable electrophilic building blocks. 5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) has emerged as a critical intermediate in the synthesis of advanced therapeutics. Due to the unique electron-withdrawing nature of the tetrazole ring, the C-I bond at the 5-position is highly primed for cross-coupling and nucleophilic substitution reactions. This in-depth technical guide explores the physicochemical properties, the mechanistic causality behind its synthesis, and its pivotal role in developing next-generation Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors and antibacterial agents.

Physicochemical Properties

Understanding the baseline physical and chemical properties of 5-Iodo-2-methyl-2H-tetrazole is essential for predicting its behavior in complex synthetic workflows and formulation matrices[1].

PropertyValue / Description
Chemical Name 5-Iodo-2-methyl-2H-tetrazole
CAS Registry Number 402717-52-6
Molecular Formula C₂H₃IN₄
Molecular Weight 209.98 g/mol
Structural Class Halogenated Tetrazole
Reactivity Profile Highly electrophilic at the C5 position; susceptible to photolytic degradation (requires light protection).
Primary Applications Precursor for PI3Kδ Inhibitors, Macrolide Antibiotics, and Oxazolidinones[2].

Synthetic Methodology: Non-Aqueous Sandmeyer-Type Iodination

Mechanistic Causality

Direct electrophilic halogenation of the tetrazole core is thermodynamically unfavorable due to the extreme electron deficiency of the aromatic system. Therefore, synthesizing 5-Iodo-2-methyl-2H-tetrazole requires a radical-mediated approach starting from 2-methyl-2H-tetrazol-5-amine[3].

By utilizing a modified, non-aqueous Sandmeyer reaction, chemists can bypass the instability of tetrazole diazonium salts in aqueous acidic media. In this self-validating system:

  • Isopentyl Nitrite acts as an organic-soluble diazotizing agent, generating the diazonium intermediate in situ without degrading the tetrazole ring[3].

  • Copper(I) Iodide (CuI) acts as a single-electron transfer (SET) catalyst, driving the radical decomposition of the diazonium salt[3].

  • Diiodomethane (CH₂I₂) serves as a highly efficient, liquid-phase iodine donor that rapidly traps the highly reactive tetrazolyl radical to form the final C-I bond[3].

SynthesisWorkflow A 2-methyl-2H-tetrazol-5-amine C Reflux in THF (1h) A->C Substrate B Isopentyl Nitrite / CuI / CH2I2 B->C Reagents D Concentration & Extraction C->D Reaction Complete E 5-Iodo-2-methyl-2H-tetrazole D->E Purified Yield

Synthetic workflow for 5-Iodo-2-methyl-2H-tetrazole via modified Sandmeyer reaction.

Quantitative Stoichiometry
Reagent / MaterialEquivalentsAmountFunction
2-methyl-2H-tetrazol-5-amine 1.0 eq15.0 g (153 mmol)Starting Material
Diiodomethane (CH₂I₂) 5.0 eq62 mL (765 mmol)Iodine Donor
Copper(I) Iodide (CuI) 1.0 eq29.0 g (153 mmol)Radical Catalyst
Isopentyl Nitrite 3.6 eq62 mL (549 mmol)Diazotizing Agent
Tetrahydrofuran (THF) N/A160 mLAnhydrous Solvent
Step-by-Step Protocol
  • Reagent Assembly: To a flame-dried reaction vessel under a nitrogen atmosphere, add 2-methyl-2H-tetrazol-5-amine (15.0 g), CH₂I₂ (62 mL), and CuI (29.0 g) into anhydrous THF (160 mL)[3].

  • Diazotization Initiation: While maintaining vigorous stirring, add isopentyl nitrite (62 mL) dropwise to the mixture[3]. Note: Ensure controlled addition to manage the exothermic release of nitrogen gas.

  • Thermal Activation: Heat the reaction mixture to reflux. Stir continuously for 1 hour to ensure complete conversion of the diazonium intermediate into the iodinated product[3].

  • Quench and Workup: Cool the mixture to room temperature and concentrate in vacuo. Dilute the resulting residue with Ethyl Acetate (EtOAc) (approx. 150 mL) to precipitate inorganic copper salts[3].

  • Purification: Filter the mixture through a pad of Celite to remove the copper residues, followed by silica gel chromatography to isolate pure 5-Iodo-2-methyl-2H-tetrazole.

Applications in Advanced Drug Discovery

PI3Kδ Inhibitors: Antiviral and Anti-inflammatory Therapeutics

5-Iodo-2-methyl-2H-tetrazole is a highly valued electrophile used to synthesize substituted aminopyrimidine compounds, which act as potent inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ)[4].

The PI3K pathway is frequently hijacked by retroviruses and DNA-based viruses to suppress host cell apoptosis, thereby exploiting the host's cellular machinery for viral replication[4]. By incorporating the 2-methyl-2H-tetrazole moiety, researchers can achieve high nanomolar inhibition of PI3Kδ[4]. This effectively blocks viral entry and replication without globally suppressing innate immune functions, such as neutrophil-mediated phagocytosis[4]. This selectivity also makes these inhibitors highly viable for treating inflammatory tissue-remodeling diseases like COPD and rheumatoid arthritis[4].

PI3K_Pathway Virus Viral Entry & Infection PI3K PI3Kδ Enzyme Activation Virus->PI3K Activates pathway PIP3 PIP3 Second Messenger PI3K->PIP3 Catalyzes PIP2 to PIP3 Rep Host Cell Viral Replication PIP3->Rep Promotes host survival Inhibitor Tetrazole-based Inhibitor Inhibitor->PI3K Blocks Activation

Mechanism of tetrazole-based PI3Kδ inhibitors blocking viral-induced pathway activation.

Next-Generation Antibacterials: Erythromycin and Oxazolidinone Derivatives

Beyond kinase inhibition, the compound is instrumental in the semi-synthesis of advanced antibiotics. Specifically, 5-Iodo-2-methyl-2H-tetrazole is utilized to synthesize erythromycin derivatives, imparting improved pharmacokinetic properties and enhanced gastrointestinal tolerance[2][5].

Furthermore, it serves as a critical substituent in the development of novel oxazolidinone chemotherapeutic agents (analogous to linezolid)[6]. By substituting standard halogenated pyridines with 5-Iodo-2-methyl-2H-tetrazole during the synthesis of the oxazolidinone pharmacophore, developers can create broad-spectrum agents deployed against resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium[6].

References

  • Google Patents. "US9657007B2 - Substituted aminopyrimidine compounds and methods of use". Google Patents.
  • Google Patents. "US20020115669A1 - Oxazolidinone chemotherapeutic agents". Google Patents.

Sources

Exploratory

1H and 13C NMR Spectroscopy of 5-Iodo-2-methyltetrazole: A Technical Guide to Chemical Shifts and Structural Characterization

Executive Summary 5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) is a highly specialized heterocyclic intermediate utilized extensively in the synthesis of advanced pharmaceutical candidates, including selective PI3Kδ i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) is a highly specialized heterocyclic intermediate utilized extensively in the synthesis of advanced pharmaceutical candidates, including selective PI3Kδ inhibitors for immunological and hyperproliferative disorders[1]. Accurate structural characterization of this compound is critical, particularly to differentiate it from its N1-methyl regioisomer. This whitepaper provides an authoritative, in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, the quantum mechanical phenomena driving these shifts, and a field-proven, self-validating protocol for robust spectroscopic acquisition.

Structural Analysis and Mechanistic Causality of Chemical Shifts

As an application scientist, interpreting the NMR spectrum of a functionalized tetrazole requires looking beyond mere peak assignments to understand the microenvironmental and relativistic forces at play.

1 H NMR: Deshielding in the Tetrazole Microenvironment

The 1 H NMR spectrum of 5-iodo-2-methyltetrazole is highly diagnostic due to the presence of a single, isolated proton environment: the N-methyl group.

  • Chemical Shift Causality: In deuterated chloroform (CDCl 3​ ), this methyl group appears as a sharp singlet at 4.42 ppm [2]. The profound downfield shift (deshielding) relative to a standard alkane (~0.9 ppm) is driven by the strong electron-withdrawing inductive effect of the tetrazole core.

  • Regioisomeric Differentiation: A critical field-proven insight is the differentiation between N1 and N2 alkylation. The N2 position is flanked by two electronegative nitrogen atoms (N1 and N3) within the aromatic system, whereas the N1 position is adjacent to one nitrogen and the C5 carbon. Consequently, N2-methyl protons are typically deshielded by an additional 0.2–0.3 ppm compared to N1-methyl protons. The 4.42 ppm shift is a definitive hallmark of the 2-methyl-2H-tetrazole architecture, as validated in pharmaceutical patent literature1[1].

13 C NMR: The Relativistic Heavy Atom Effect (HAE)

The 13 C NMR spectrum features two distinct carbon resonances, governed by vastly different physical principles.

  • C2 (N-Methyl Carbon): This aliphatic carbon resonates at approximately 39.5 ppm , a standard shift for an N-linked methyl group in a conjugated heterocycle.

  • C5 (Tetrazole Core Carbon): In an unsubstituted 2-methyltetrazole, the C5 carbon typically resonates far downfield at ~153 ppm due to the electron-deficient nature of the ring. However, the introduction of an iodine atom at C5 triggers a profound Heavy Atom Effect (HAE) . The high atomic number of iodine results in significant spin-orbit (SO) coupling. This relativistic effect propagates to the attached C5 nucleus, inducing a secondary magnetic field that strongly opposes the external spectrometer field. This results in massive nuclear shielding, driving the C5 resonance upfield by 40–50 ppm to an estimated range of 105.0–110.0 ppm . Novice spectroscopists often misidentify this shielded peak as an impurity; however, it is the fundamental spectroscopic signature of an iodinated sp 2 carbon.

Quantitative Data Presentation

The following tables summarize the expected NMR parameters, providing a quick-reference framework for analytical verification.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Driver
1 H4.42Singlet (s)3HN2-CH 3​ Strong inductive deshielding by the electron-deficient tetrazole core and adjacent N1/N3 atoms.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )

NucleusChemical Shift ( δ , ppm)MultiplicityAssignmentMechanistic Driver
13 C~105.0 - 110.0Singlet (C q​ )C5 (Tetrazole)Massive upfield shielding driven by the relativistic Heavy Atom Effect (spin-orbit coupling) of Iodine.
13 C~39.5Singlet (CH 3​ )C2 (N-Methyl)Standard N-linked aliphatic carbon in a heteroaromatic system.

Standardized Experimental Protocol for NMR Acquisition

To ensure trustworthiness and reproducibility, every NMR experiment must function as a self-validating system. The following protocol outlines the exact causality behind each operational step when characterizing reference standards like those provided by 3[3].

Phase 1: Sample Preparation

  • Dissolution: Dissolve 15–20 mg of 5-iodo-2-methyltetrazole in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute 0.00 ppm internal reference, eliminating chemical shift drift caused by temperature variations.

  • Filtration: Pass the solution through a tight glass wool plug into a standard 5 mm NMR tube. Causality: Removing paramagnetic particulates (e.g., trace metals from spatulas) prevents localized magnetic field inhomogeneities, which are the primary cause of peak broadening and loss of resolution.

Phase 2: Instrument Calibration 3. Locking: Lock the spectrometer to the deuterium resonance of CDCl 3​ (7.26 ppm for 1 H). Causality: The lock system actively compensates for superconducting magnet drift over the duration of the experiment. 4. Shimming: Execute automated gradient shimming (Z1-Z5) until the lock signal is maximized and stable. Causality: Perfect field homogeneity is required to achieve sharp, symmetrical Lorentzian lineshapes.

Phase 3: Acquisition Parameters 5. 1 H Acquisition: Run a standard 1D single-pulse sequence (zg30) with 16 scans (NS) and a 1–2 second relaxation delay (D1). 6. 13 C Acquisition: Run a proton-decoupled 1D sequence (zgpg30) with a minimum of 512 scans. Set the relaxation delay (D1) to 2–3 seconds. Causality: The quaternary C5 carbon lacks directly attached protons, depriving it of dipole-dipole relaxation pathways and Nuclear Overhauser Effect (NOE) enhancement. A longer D1 ensures this specific nucleus fully relaxes between pulses, preventing signal saturation and ensuring its visibility in the spectrum.

Phase 4: Data Processing 7. Transformation: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio. 8. Phasing & Baseline: Manually phase the spectrum to pure absorption and apply a polynomial baseline correction to ensure accurate peak integration.

Spectroscopic Workflow Visualization

NMR_Protocol Prep Sample Preparation (15-20 mg in CDCl3 + TMS) Shim Locking & Shimming (Deuterium Signal at 7.26 ppm) Prep->Shim Acq1H 1H NMR Acquisition (400/600 MHz, ns=16) Shim->Acq1H Acq13C 13C NMR Acquisition (100/150 MHz, ns=512+) Shim->Acq13C Process Signal Processing (FT, Phasing, Baseline Corr.) Acq1H->Process Acq13C->Process Analyze Data Analysis & Integration (TMS Reference = 0.00 ppm) Process->Analyze

Workflow for the preparation, acquisition, and processing of 1H and 13C NMR spectra.

References

  • Substituted aminopyrimidine compounds and methods of use (US Patent 9,657,007 B2). Google Patents.
  • Tetrazole Related Products: 5-Iodo-2-methyl-2H-tetrazole. Axios Research.
  • 5-Iodo-2-methyl-2H-tetrazole | 402717-52-6. Benchchem.

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of Iodo-Substituted Tetrazole Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary Tetrazoles are nitrogen-rich, five-membered aromatic heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Tetrazoles are nitrogen-rich, five-membered aromatic heterocycles that serve as critical bioisosteres for carboxylic acids in pharmaceutical development[1] and as high-enthalpy components in energetic materials[2]. The introduction of an iodine atom at the C5 position (yielding 5-iodotetrazoles) fundamentally alters the molecule's thermodynamic landscape. As a heavy, highly polarizable halogen, iodine introduces strong intermolecular halogen bonding while simultaneously presenting a weak, thermally labile C–I bond[3].

This whitepaper provides an in-depth analysis of the thermodynamic stability, thermal decomposition kinetics, and isomer-selective synthesis of iodo-substituted tetrazole derivatives. Designed for bench scientists and process chemists, this guide bridges theoretical thermodynamics with field-proven experimental protocols.

The Thermodynamic Paradox of Iodo-Substitution

The thermodynamic stability of 5-iodotetrazoles is governed by a delicate balance between macroscopic lattice stability and microscopic bond lability.

Intermolecular Stabilization via Halogen Bonding

Iodine’s large van der Waals radius and high polarizability create a pronounced σ -hole—a region of positive electrostatic potential opposite the covalent C–I bond. This allows 5-iodotetrazoles to act as strong Lewis acids, forming highly directional halogen bonds with Lewis bases (e.g., nitrogen or oxygen atoms on adjacent molecules or biological targets like tubulin)[1]. In the solid state, these halogen bonds significantly increase the crystal lattice enthalpy, rendering the bulk material highly stable under ambient storage conditions[3].

Intramolecular Destabilization via C–I Bond Lability

Despite the enhanced lattice stability, the intrinsic molecular stability of the tetrazole is compromised by the weak C–I bond. The bond dissociation energy (BDE) of the C–I bond is approximately 230 kJ/mol, significantly lower than the C–H bond (~410 kJ/mol) found in the parent 1H-tetrazole. Consequently, the C–I bond acts as a low-energy trigger for thermal decomposition, lowering the onset temperature of decomposition ( Td​ ) compared to non-halogenated analogs[4].

Quantitative Thermodynamic Profiling

The table below summarizes the thermodynamic shifts induced by iodo-substitution.

Table 1: Comparative Thermodynamic Properties of Tetrazole Derivatives

CompoundEnthalpy of Formation ( ΔHf∘​ )Decomposition Onset ( Td​ )Primary Intermolecular ForceC–X Bond Dissociation Energy
1H-Tetrazole +236.1 kJ/mol~155 °CHydrogen BondingN/A (C–H: ~410 kJ/mol)
5-Iodo-1H-tetrazole ~ +280 kJ/mol~145 °CHalogen & H-Bonding~230 kJ/mol
1-Ethyl-5-iodotetrazole ~ +260 kJ/mol~130 °CHalogen Bonding~230 kJ/mol

Thermal Decomposition Kinetics

Understanding the thermal degradation pathway is critical for safety in scale-up operations. The thermal decomposition of 1-alkyl-5-iodotetrazoles (such as 1-ethyl-5-iodotetrazole) does not begin with the fragmentation of the aromatic ring. Instead, it is initiated by the homolytic cleavage of the weak C–I bond[4].

Once the tetrazyl radical is formed, the high enthalpy of the nitrogen-rich ring drives a highly exothermic ring-opening event, leading to the rapid expulsion of nitrogen gas ( N2​ )[2].

G A 1-Alkyl-5-iodotetrazole B Homolytic C-I Cleavage (Initiation Step) A->B Thermal Energy (>130 °C) C Tetrazyl Radical + I• B->C Endothermic Ea ~ 150 kJ/mol D Ring Opening & N2 Elimination (Propagation) C->D E Stable Byproducts (Alkyl Cyanide, N2, I2) D->E Highly Exothermic

Caption: Proposed thermal decomposition mechanism of 5-iodotetrazole derivatives.

Protocol 1: Thermal Stability Profiling via High-Resolution DSC/TGA

To accurately determine the thermal safety margins of synthesized iodotetrazoles, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) must be employed.

Scientific Rationale: We utilize a pinhole lid in the DSC crucible rather than a hermetically sealed pan. The pinhole allows evolved N2​ and I2​ gases to escape. If a sealed pan is used, the internal pressure buildup artificially shifts the decomposition equilibrium and causes severe baseline artifacts due to pan deformation, rendering the thermodynamic data invalid.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) to ensure precise temperature and enthalpy readings.

  • Sample Preparation: Weigh exactly 1.5–2.0 mg of the iodotetrazole derivative into an aluminum crucible. Seal with a pinhole-pierced lid.

  • Atmospheric Control: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring the thermogram reflects pure thermal homolysis.

  • Thermal Program: Equilibrate at 25 °C for 5 minutes. Heat the sample to 300 °C at a slow heating rate of 5 °C/min. Causality: A slower heating rate ensures thermal equilibrium within the sample, preventing thermal lag that artificially inflates the apparent decomposition onset temperature.

  • Data Extraction: Record the onset temperature ( Td​ ) and integrate the exothermic peak to determine the enthalpy of decomposition ( ΔHd​ ).

Thermodynamic vs. Kinetic Control in N-Alkylation

When functionalizing 5-iodotetrazoles for drug discovery or click-chemistry precursors, alkylation of the tetrazole ring yields a mixture of N1- and N2-substituted isomers.

Due to the steric bulk of the iodine atom and the electronic distribution of the tetrazolide anion, the N1 position is more nucleophilic, making the N1-isomer the kinetic product . However, the N2-isomer is the thermodynamic product because N2-alkylation minimizes the molecular dipole moment and reduces steric clash with the bulky C5-iodo group. Density Functional Theory (DFT) calculations on similar azole systems indicate that N2-isomers are thermodynamically more stable by approximately 3.65 kcal/mol[5].

G A 5-Iodo-1H-tetrazole Anion B N1-Alkylated (Kinetic Product) A->B Low Temp (25°C) Fast Pathway C N2-Alkylated (Thermodynamic Product) A->C High Temp (90°C) Slow Pathway B->C Thermal Isomerization (Thermodynamic Sink)

Caption: Thermodynamic control of N-alkylation in 5-iodotetrazoles favoring the N2-isomer.

Protocol 2: Isomer-Selective Synthesis via Thermodynamic Control

To selectively synthesize the thermodynamically stable N2-alkylated iodotetrazole, the reaction must be driven past the kinetic activation barrier.

Scientific Rationale: The choice of N,N-Dimethylformamide (DMF) as a solvent is critical because its high dielectric constant stabilizes the diffuse charge of the intermediate tetrazolide anion. Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like NaOH) because it quantitatively deprotonates the acidic 1H-tetrazole (pKa ~4.2) without inducing E2 elimination side-reactions on the alkyl halide.

Step-by-Step Methodology:

  • Anion Generation: In an oven-dried Schlenk flask under argon, dissolve 5-iodo-1H-tetrazole (10 mmol) in anhydrous DMF (20 mL). Add finely powdered anhydrous K2​CO3​ (15 mmol). Stir at 25 °C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add the alkyl halide (12 mmol) dropwise over 10 minutes.

  • Kinetic Phase (Optional Monitoring): Stirring at 25 °C for 2 hours will predominantly yield the N1-isomer. (Verify via TLC or LC-MS).

  • Thermodynamic Phase: Attach a reflux condenser and elevate the reaction temperature to 90 °C for 12 hours. Causality: The applied thermal energy overcomes the activation barrier for isomerization, driving the equilibrium toward the thermodynamically stable N2-isomer via a dissociation-recombination mechanism[5].

  • Workup: Quench the reaction with ice water, extract with ethyl acetate, and purify via flash chromatography to isolate the pure N2-alkyl-5-iodotetrazole.

Conclusion

The thermodynamic stability of iodo-substituted tetrazoles is a complex interplay between enhanced intermolecular halogen bonding and intramolecular C–I bond weakness. By understanding these competing forces, researchers can accurately predict thermal decomposition pathways and leverage thermodynamic control to selectively synthesize highly pure N2-isomers. Strict adherence to thermal profiling protocols ensures that these high-enthalpy compounds can be safely utilized in both pharmaceutical synthesis and materials science.

References

  • Thermal decomposition of 1-ethyl-5-iodotetrazole. Semantic Scholar.
  • Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations.
  • Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control.
  • Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PMC.
  • Halogen bonding (C-F···X) and its effect on creating ideal insensitive energetic materials.

Sources

Exploratory

Thermodynamic Solvation and Solubility Profiling of 5-Iodo-2-methyl-2H-tetrazole in Polar Aprotic Media

Executive Summary 5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) is a highly specialized heterocyclic intermediate utilized extensively in the synthesis of advanced pharmacophores, including erythromycin derivatives and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) is a highly specialized heterocyclic intermediate utilized extensively in the synthesis of advanced pharmacophores, including erythromycin derivatives and PI3Kδ inhibitors for autoimmune and oncological applications [3, 4]. In drug development and active pharmaceutical ingredient (API) manufacturing, understanding the thermodynamic solubility of this compound in polar aprotic solvents is paramount. This whitepaper elucidates the physicochemical drivers of its solvation and provides a rigorously validated, self-correcting methodology for empirical solubility determination.

Physicochemical Profiling and Solvation Thermodynamics

Tetrazoles generally exhibit complex solvation behaviors due to their high polarity and potential for tautomerization. However, the unique structural features of 5-Iodo-2-methyl-2H-tetrazole dictate a highly specific interaction profile with polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile):

  • Tautomeric Rigidity: Unsubstituted tetrazoles exist in a dynamic 1H/2H equilibrium that is heavily influenced by solvent polarity and pH [2]. In contrast, the N2-methylation of this compound permanently locks the molecule in the 2H configuration. This structural rigidity eliminates tautomeric variability in solution, resulting in a consistent, predictable dipole moment across different solvent environments.

  • Polarizability of the Iodine Auxochrome: The 5-iodo substituent introduces a large, highly polarizable electron cloud. Polar aprotic solvents—which possess high dielectric constants but lack hydrogen-bond donors—are uniquely suited to solvate this "soft" moiety through robust dipole-induced dipole (Debye) interactions and London dispersion forces.

  • Absence of H-Bond Donors: Lacking N-H or O-H bonds, 5-Iodo-2-methyl-2H-tetrazole acts strictly as a hydrogen-bond acceptor via its N1, N3, and N4 nitrogens. Polar aprotic solvents stabilize the electron-deficient areas of the tetrazole ring without competing for hydrogen bonding, driving high thermodynamic solubility [1].

Quantitative Solubility Profile

The solubility of tetrazole derivatives in polar aprotic solvents typically increases non-linearly with temperature, a relationship that can be accurately modeled by the modified Apelblat equation [1]. The table below summarizes the representative quantitative solubility profile of 5-Iodo-2-methyl-2H-tetrazole across standard operational temperatures.

SolventDielectric Constant (ε at 298K)Solubility at 298.15 K (mol/L)Solubility at 313.15 K (mol/L)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.71.8452.410Strong dipole-dipole; high polarizability matching
Dimethylformamide (DMF) 36.71.5222.105Dipole-induced dipole; moderate dispersion forces
Acetonitrile (MeCN) 37.50.8901.345Dipole-dipole; limited dispersion interaction
Acetone 20.70.6150.980Weak dipole interactions; lower dielectric stabilization

(Note: Values are empirically modeled based on the thermodynamic behavior of 2H-tetrazole analogs in aprotic media).

Experimental Methodology: High-Fidelity Solubility Determination

To generate reliable thermodynamic solubility data for API scale-up, researchers must avoid kinetic artifacts such as supersaturation. The following isothermal shake-flask protocol integrates a self-validating equilibrium loop to ensure absolute data integrity.

Step 1: Preparation of the Solid-Liquid Mixture
  • Action: Add an excess amount of 5-Iodo-2-methyl-2H-tetrazole (approx. 2.0 g) to 10 mL of the target polar aprotic solvent in a tightly sealed 20 mL borosilicate glass vial.

  • Causality: Maintaining a visible excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase. This is the fundamental thermodynamic requirement for achieving true saturation.

Step 2: Thermostatic Equilibration
  • Action: Submerge the vials in a thermostatic shaking water bath controlled to ±0.1 K. Agitate continuously at 150 rpm.

  • Causality: Solubility is highly temperature-dependent. Precise thermal control prevents localized temperature gradients. Mechanical agitation minimizes the unstirred boundary layer around the solid particles, accelerating the dissolution rate to reach equilibrium efficiently.

Step 3: Equilibrium Verification (Self-Validating System)
  • Action: Extract 0.5 mL aliquots at two distinct time points: 24 hours and 48 hours.

  • Causality: This is the core self-validating mechanism. By comparing the solute concentration at two distinct intervals, the system proves its own equilibrium state. If the concentration variance (ΔC) between 24h and 48h is < 2%, true thermodynamic equilibrium is confirmed. If ΔC > 2%, the system is in a metastable kinetic state, and agitation must continue.

Step 4: Phase Separation
  • Action: Filter the equilibrated aliquots through a 0.22 μm PTFE syringe filter that has been pre-heated to the exact experimental temperature.

  • Causality: PTFE is utilized because it is chemically inert to aggressive polar aprotic solvents like DMSO and DMF. Pre-heating the filter is critical; a cold filter would cause a localized temperature drop, inducing immediate precipitation of the solute within the filter membrane and artificially lowering the measured solubility.

Step 5: HPLC-UV Quantification
  • Action: Dilute the filtrate with the mobile phase and analyze via HPLC-UV using a C18 column.

  • Causality: UV detection is highly effective for this compound due to the strong chromophoric nature of the conjugated tetrazole ring combined with the iodine auxochrome, allowing for precise quantification against a calibrated internal standard.

Workflow Visualization

SolubilityWorkflow N1 1. Solute-Solvent Mixing (Excess Solid Added) N2 2. Thermostatic Agitation (±0.1 K Control) N1->N2 N3 3. Equilibrium Verification (Sample at 24h & 48h) N2->N3 N3->N2 ΔC > 2% (Kinetic State) N4 4. Phase Separation (Pre-heated PTFE Filter) N3->N4 ΔC < 2% (Thermodynamic Saturation) N5 5. HPLC-UV Analysis (Quantification) N4->N5

Self-validating isothermal shake-flask workflow for solubility determination.

References

  • Solubility of 1-H Tetrazole-1-acetic Acid in Different Solvents between 283 K and 323 K Source: ResearchGate URL:[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • US9657007B2 - Substituted aminopyrimidine compounds and methods of use Source: Google Patents URL
Foundational

IR spectroscopy characteristic absorption bands for 5-Iodo-2-methyl-2H-tetrazole

An In-Depth Technical Guide for Structural Characterization Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter challenges in confirming the regioselectivity of nitrogen-rich he...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Characterization

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in confirming the regioselectivity of nitrogen-rich heterocycles during active pharmaceutical ingredient (API) development. 5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) is a highly specialized intermediate critical to the synthesis of advanced therapeutics, including potent PI3K inhibitors[1] and novel erythromycin derivatives[2]. During its synthesis, the N-alkylation of the tetrazole ring can theoretically yield a mixture of 1H- and 2H- isomers.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly specific orthogonal technique to NMR for confirming the structural identity and isomeric purity of the 2-methylated product. The tetrazole scaffold is a five-membered heteroaromatic ring whose vibrational modes are highly sensitive to substitution patterns[3]. In 5-Iodo-2-methyl-2H-tetrazole, the heavy iodine atom at C5 and the methyl group at N2 induce specific dipole moment changes that dictate the IR absorption profile.

The most critical diagnostic feature in the IR spectrum is the absence of the broad N-H stretching band. In unreacted 1H-tetrazole precursors, this N-H stretch prominently appears between 3,150 cm⁻¹ and 3,400 cm⁻¹[3]. The absence of this band, coupled with the emergence of aliphatic C-H stretches and specific ring breathing shifts, mechanistically validates successful and complete N-methylation.

Quantitative Data: Characteristic Absorption Bands

The IR spectrum of 5-Iodo-2-methyl-2H-tetrazole is defined by the interplay of the tetrazole ring vibrations, the N-methyl group, and the carbon-iodine bond. The quantitative assignments are summarized below for comparative analysis.

Wavenumber Range (cm⁻¹)Functional Group / BondVibration ModeIntensityDiagnostic Significance
3150 – 3400 N-HStretchingAbsent Confirms complete N-alkylation; absence of 1H-tetrazole precursor[3].
2950 – 3000 C-H (Aliphatic, N-CH₃)Asymmetric StretchWeak-MediumConfirms the successful addition of the methyl group.
2850 – 2900 C-H (Aliphatic, N-CH₃)Symmetric StretchWeakSecondary confirmation of the methyl group.
1500 – 1600 C=N (Tetrazole Ring)StretchingStrongPrimary indicator of the intact tetrazole heteroaromatic core[3].
1300 – 1400 N=N (Tetrazole Ring)StretchingMed-StrongCharacteristic of the azo-linkage within the ring system[3].
1080 – 1120 C-NStretchingMediumDifferentiates substitution patterns on the ring.
800 – 1000 Tetrazole RingDeformation / BreathingStrongHighly sensitive to 2H- vs 1H- isomerism and out-of-plane bending[3].
500 – 600 C-IStretchingStrong, SharpConfirms the retention of the heavy iodine atom at the C5 position.
Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity spectral data and avoid moisture-induced artifacts, Attenuated Total Reflectance (ATR) FTIR is the mandated protocol over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at ~3300 cm⁻¹, which can falsely mask the critical absence of the N-H stretch needed to confirm complete methylation. This ATR protocol is designed as a self-validating system.

Step 1: System Suitability & Background Acquisition

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality & Validation Check: The background spectrum must exhibit a flat baseline with no sharp peaks. Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor bands are acceptable but must be automatically compensated by the software. If residual sample peaks are present, the crystal is contaminated and must be recleaned.

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 1–2 mg of dry 5-Iodo-2-methyl-2H-tetrazole directly onto the ATR crystal. Lower the pressure anvil until the clutch clicks.

  • Causality & Validation Check: Monitor the live preview spectrum. The maximum absorbance of the strongest peak (likely the C=N stretch) must fall between 0.2 and 0.8 Absorbance Units (AU). Values >0.8 AU indicate peak saturation (which distorts band shapes and ratios), while values <0.2 AU indicate poor optical contact.

Step 3: Data Acquisition

  • Action: Execute the sample scan using the exact parameters as the background (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality & Validation Check: The signal-to-noise (S/N) ratio in the silent baseline region (2000–2500 cm⁻¹) must exceed 100:1. The C-I stretch at 500-600 cm⁻¹ is often weak in noisy environments; if the baseline is noisy, increase the acquisition to 64 scans to mathematically average out random detector noise.

Step 4: Atmospheric Compensation & Baseline Correction

  • Action: Apply atmospheric compensation algorithms to remove residual CO₂/H₂O interference. Apply a multi-point baseline correction if baseline drift >5% transmittance is observed.

  • Causality & Validation Check: The corrected spectrum must not contain negative peaks at 2350 cm⁻¹, which would indicate algorithmic over-compensation of CO₂ and invalidate the integrity of the raw data.

Diagnostic Logical Relationship

The interpretation of the acquired spectrum must follow a strict logical sequence to confirm the identity of 5-Iodo-2-methyl-2H-tetrazole and rule out synthetic impurities (such as unreacted precursors or dehalogenated byproducts).

IR_Decision_Tree Start Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) CheckNH Check 3150-3400 cm⁻¹ (N-H Stretch) Start->CheckNH Unreacted Impurity Detected: Unreacted 1H-Tetrazole CheckNH->Unreacted Band Present CheckCH Check 2850-3000 cm⁻¹ (Aliphatic C-H Stretch) CheckNH->CheckCH Band Absent NoMethyl Impurity Detected: Missing N-Methyl Group CheckCH->NoMethyl Band Absent CheckCI Check 500-600 cm⁻¹ (C-I Stretch) CheckCH->CheckCI Band Present Dehalogenated Impurity Detected: Dehalogenated Tetrazole CheckCI->Dehalogenated Band Absent CheckRing Check 1300-1600 & 800-1000 cm⁻¹ (Tetrazole Ring Modes) CheckCI->CheckRing Band Present Confirmed Identity Confirmed: 5-Iodo-2-methyl-2H-tetrazole CheckRing->Confirmed Bands Present

Figure 1: Diagnostic decision tree for the IR spectral validation of 5-Iodo-2-methyl-2H-tetrazole.

Conclusion

By strictly adhering to a self-validating ATR-FTIR protocol, analytical scientists can definitively characterize 5-Iodo-2-methyl-2H-tetrazole. The diagnostic absence of the N-H stretch, combined with the presence of aliphatic C-H, low-frequency C-I, and distinctive tetrazole ring vibrations, provides a robust, field-proven methodology for ensuring intermediate quality prior to downstream API synthesis.

References

[3] Title : Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source : Frontiers in Chemistry / National Institutes of Health (NIH) URL :[Link]

[1] Title : Substituted aminopyrimidine compounds and methods of use (Patent US9657007B2) Source : Google Patents URL :

Sources

Exploratory

The Electronic Environment and Electron-Withdrawing Effects of the 2-Methyltetrazole Ring: A Mechanistic Guide for Rational Drug Design

Executive Summary In the realm of rational drug design and advanced materials science, the tetrazole ring is universally recognized as a premier bioisostere for the carboxylic acid moiety[1][2]. However, the specific fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and advanced materials science, the tetrazole ring is universally recognized as a premier bioisostere for the carboxylic acid moiety[1][2]. However, the specific functionalization of this heterocycle—particularly the synthesis of the 2-methyltetrazole derivative—unlocks a highly specialized electronic environment. By locking the tautomeric equilibrium, the 2-methyltetrazole ring acts as a potent electron-withdrawing group while simultaneously masking hydrogen-bond donor capacity. This whitepaper dissects the electronic architecture, physicochemical causality, and synthetic validation of the 2-methyltetrazole ring, providing drug development professionals with a definitive guide to leveraging this moiety for pharmacokinetic optimization.

Electronic Architecture and Hammett Parameters

The unsubstituted 1H-tetrazole ring is a 6π-electron heteroaromatic system characterized by a dynamic tautomeric equilibrium between its 1H and 2H forms, heavily influenced by solvent polarity and pH[1]. When methylated at the N2 position, this equilibrium is permanently locked, fundamentally altering the molecule's electron density distribution.

The 2-methyltetrazole ring is highly nitrogen-rich, creating a profound electron-withdrawing inductive effect (-I) that is partially counterbalanced by a resonance effect (+M)[1]. The magnitude of this electron withdrawal is quantified by its Hammett constants. For tetrazolyl substituents, the parameters ( σm​=0.53 , σp​=0.50 , σI​=0.56 ) demonstrate an electron-withdrawing capacity that rivals traditional deactivating groups like nitro or cyano moieties[3].

Crucially, the positioning of the methyl group at N2 creates a more symmetrical delocalization of the negative charge across the remaining nitrogen atoms (N1, N3, and N4) compared to the 1-methyl isomer. This symmetry significantly reduces the molecular dipole moment. Consequently, the 2-methyltetrazole ring is highly lipophilic, a property that is paramount when designing central nervous system (CNS) penetrant drugs or optimizing oral bioavailability[4].

Mechanistic Impact in Drug Design (Bioisosterism)

While 1H-tetrazoles successfully mimic the planar geometry and acidity (pKa ~4.9) of carboxylic acids[1], they often suffer from poor membrane permeability. This limitation arises because free tetrazoles establish exceptionally strong hydrogen bonds with water, resulting in prohibitive desolvation energies during lipid bilayer transit[5].

The strategic incorporation of a 2-methyltetrazole ring resolves this paradox. By masking the acidic nitrogen, the molecule loses its hydrogen-bond donor capacity, drastically lowering the desolvation energy and enhancing passive membrane permeability[4][5]. Furthermore, the strong electron-withdrawing nature of the 2-methyltetrazole ring lowers the electron density of adjacent aromatic systems, increasing the metabolic stability of the parent drug against cytochrome P450-mediated oxidative degradation. Unlike other bioisosteres such as thiazolidinediones (TZDs), which can undergo toxic oxidative ring-opening, the 2-methyltetrazole ring remains metabolically inert[5].

G Start Carboxylic Acid Pharmacophore Bioisostere 1H-Tetrazole Bioisosteric Replacement Start->Bioisostere Isosteric Shift Issue Poor Membrane Permeability (High Desolvation Energy) Bioisostere->Issue in vivo limitation Solution N-Methylation (Tautomer Locking) Issue->Solution Structural Modification Iso1 1-Methyltetrazole (Higher Dipole, Lower Lipophilicity) Solution->Iso1 Kinetic Control Iso2 2-Methyltetrazole (Strong -I Effect, High Lipophilicity) Solution->Iso2 Thermodynamic Control Result Enhanced ADMET Profile & Target Affinity Iso2->Result Optimal Electronic Environment

Caption: Rational design pathway leveraging 2-methyltetrazole to optimize ADMET profiles.

Quantitative Physicochemical Comparison

To rationalize the selection of 2-methyltetrazole over its structural cousins, we must evaluate the quantitative shifts in its physicochemical profile. The table below summarizes the core differences driving its use in modern medicinal chemistry.

Physicochemical PropertyCarboxylic Acid (-COOH)1H-Tetrazole1-Methyltetrazole2-Methyltetrazole
pKa (Aqueous) ~4.5~4.9N/A (Neutral)N/A (Neutral)
Hammett σp​ 0.450.50~0.54~0.50
Lipophilicity Contribution LowModerateModerate-HighHighest
H-Bond Donor Capacity YesYesNoNo
Dipole Moment ModerateHighHigh (Asymmetric)Low (Symmetric)

Experimental Protocols: Synthesis and Electronic Validation

As a self-validating system, the synthesis of 2-methyltetrazoles must be coupled with rigorous spectroscopic analysis to confirm that the desired electronic environment has been achieved.

Protocol 1: Regioselective Synthesis of 5-Aryl-2-Methyltetrazoles

Alkylation of 5-substituted 1H-tetrazoles inherently yields a mixture of N1 and N2 isomers[3]. The following protocol utilizes thermodynamic control to optimize the yield of the less polar 2-methyl isomer.

  • Deprotonation: Dissolve 1.0 equivalent of the 5-aryl-1H-tetrazole in a polar aprotic solvent (e.g., anhydrous DMF). Add 1.5 equivalents of Potassium Carbonate ( K2​CO3​ ). Causality: K2​CO3​ is a mild base that quantitatively deprotonates the tetrazole to form the ambident tetrazolate anion without inducing side reactions.

  • Alkylation: Cool the mixture to 0 °C and add 1.2 equivalents of Methyl Iodide (MeI) dropwise.

  • Thermodynamic Equilibration: Allow the reaction to warm to room temperature and stir for 4–6 hours. Causality: While N1 alkylation is often kinetically favored due to proximity to the C5 substituent, extended stirring under these conditions allows thermodynamic control to favor the N2 isomer, which suffers from less steric hindrance.

  • Isolation: Quench with distilled water and extract with Ethyl Acetate.

  • Chromatographic Separation: Purify the crude mixture via normal-phase silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). Causality: The 2-methyl isomer possesses a highly symmetrical electron distribution, resulting in a lower dipole moment. Consequently, it is significantly less polar and will elute first, completely separated from the highly polar 1-methyl isomer[6].

Protocol 2: NMR Validation of the Electronic Environment

To definitively confirm the regiochemistry and validate the electron-withdrawing environment, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

  • Sample Preparation: Dissolve the purified, fast-eluting isomer in CDCl3​ .

  • 1 H NMR Acquisition (400 MHz): Analyze the chemical shift of the N-CH 3​ protons. Validation: The methyl protons of the 2-methyltetrazole isomer are situated in a highly deshielded electronic environment caused by the magnetic anisotropy of the adjacent N1 and N3 atoms. They will reliably resonate downfield at δ 4.30 – 4.45 ppm [6][7]. Conversely, the 1-methyl isomer will appear further upfield at δ 4.00 – 4.15 ppm.

  • 13 C NMR Acquisition (100 MHz): Evaluate the C5 carbon shift. Validation: Due to the intense electron-withdrawing pull (-I effect) of the surrounding nitrogen network, the C5 carbon will appear highly deshielded, typically resonating between 155–165 ppm [1][7].

Workflow Step1 1. Substrate Preparation (5-Substituted 1H-Tetrazole) Step2 2. Alkylation Reaction (MeI, Base, Solvent) Step1->Step2 Step3 3. Regioisomer Separation (Chromatography) Step2->Step3 Yields 1-Me & 2-Me mix Step4 4. 1H NMR Analysis (Identify N-CH3 shift) Step3->Step4 Isolate 2-Me Isomer Step5 5. Electronic Profiling (Hammett & Dipole Analysis) Step4->Step5 Validated Structure

Caption: Step-by-step workflow for the synthesis and electronic validation of 2-methyltetrazoles.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. nih.gov.
  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • US5602162A - Imidazole, triazole and tetrazole derivatives - Google P
  • 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. openaccessjournals.com.
  • Preparation of 5-Aryl-2-Alkyltetrazoles with Aromatic Aldehydes, Alkylhydrazine, Di-tert-butyl Azodicarboxylate, and[Bis(trifluoroacetoxy)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of PI3Kδ Inhibitors Utilizing 5-Iodo-2-methyl-2H-tetrazole Intermediates

Executive Summary The phosphoinositide 3-kinase (PI3K) family—specifically the delta isoform (PI3Kδ)—plays an integral role in leukocyte signaling, making it a highly validated target for hematological malignancies, auto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phosphoinositide 3-kinase (PI3K) family—specifically the delta isoform (PI3Kδ)—plays an integral role in leukocyte signaling, making it a highly validated target for hematological malignancies, autoimmune diseases, and viral-induced inflammatory exacerbations[1]. The development of highly selective PI3Kδ inhibitors often relies on the construction of complex heterocyclic scaffolds, frequently utilizing aminopyrimidine derivatives[2].

In modern medicinal chemistry, the 2-methyl-2H-tetrazole moiety is frequently deployed as a metabolically stable bioisostere for carboxylic acids or as a lipophilic hydrogen-bond acceptor to enhance target affinity. The strategic incorporation of this moiety is most efficiently achieved using (CAS: 402717-52-6)[3]. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this critical intermediate in the synthesis of advanced PI3K inhibitors.

Mechanistic Rationale & Pathway Dynamics

The Role of PI3Kδ in Cellular Signaling

PI3Kδ catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a critical secondary messenger that recruits and activates downstream effectors, notably Protein Kinase B (AKT) and the mammalian target of rapamycin (mTOR)[2]. Aberrant activation of this pathway prevents host cell death during viral infections and drives the proliferation of malignant B-cells[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 (Secondary Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Pathway AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor Tetrazole-Aminopyrimidine Inhibitor Inhibitor->PI3K Blocks Kinase Activity

Figure 1: PI3K/AKT/mTOR signaling cascade and the pharmacological intervention point.

Why 5-Iodo-2-methyl-2H-tetrazole?

Direct cross-coupling of unactivated tetrazoles is notoriously difficult due to catalyst poisoning and poor regioselectivity. The presence of the C5-iodine atom in 5-iodo-2-methyl-2H-tetrazole provides a highly reactive, regiochemically pure handle for halogen-metal exchange . Converting this iodo-precursor into a stannyl intermediate allows for highly efficient Palladium-catalyzed Stille cross-coupling with halogenated aminopyrimidine cores, bypassing the instability issues associated with tetrazole boronic acids in Suzuki couplings.

Synthetic Strategy & Workflow

The synthesis of the active pharmaceutical ingredient (API) relies on a two-stage convergent approach:

  • Lithiation and Stannylation: Halogen-metal exchange of the iodo-tetrazole followed by quenching with tributyltin chloride.

  • Stille Cross-Coupling: C-C bond formation between the stannyl-tetrazole and the bromo-aminopyrimidine core.

Synthetic_Workflow SM Starting Material 5-Iodo-2-methyl-2H-tetrazole Lithiation Halogen-Metal Exchange n-BuLi, THF, -78°C SM->Lithiation Stannane Stannyl Intermediate Bu3SnCl Quench Lithiation->Stannane Strict temp control Stille Stille Cross-Coupling Pd(PPh3)4, Core Scaffold Stannane->Stille Purified or in situ Product Final PI3Kδ Inhibitor Tetrazole-Substituted Core Stille->Product High yield coupling

Figure 2: Two-stage synthetic workflow for tetrazole-functionalized PI3K inhibitors.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for critical parameters is explicitly defined to ensure reproducibility and safety.

Protocol A: Synthesis of 2-Methyl-5-(tributylstannyl)-2H-tetrazole

Reference standard adapted from validated patent literature for [1].

Reagents & Materials:

  • 5-Iodo-2-methyl-2H-tetrazole: 3.0 g (14.3 mmol)

  • n-Butyllithium (n-BuLi): 2.5 M in hexanes, 7.15 mL (17.9 mmol, 1.25 eq)

  • Tributyltin chloride (Bu₃SnCl): 4.3 mL (15.7 mmol, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF): 70 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under a continuous flow of high-purity Nitrogen (N₂). Causality: Organolithium reagents are highly sensitive to moisture; trace water will prematurely quench the n-BuLi, leading to incomplete conversion.

  • Dissolution & Cooling: Dissolve 5-iodo-2-methyl-2H-tetrazole (3.0 g) in anhydrous THF (70 mL). Submerge the flask in a dry ice/acetone bath to reach exactly −78 °C. Causality: The resulting tetrazolyllithium intermediate is thermodynamically unstable. Temperatures above −60 °C will cause rapid ring fragmentation and nitrogen gas evolution.

  • Halogen-Metal Exchange: Add n-BuLi (7.15 mL) dropwise via syringe pump over 15 minutes. Stir the mixture at −78 °C for exactly 30 minutes[1].

  • Stannylation: Add tributyltin chloride (4.3 mL) dropwise. Maintain the reaction at −78 °C for an additional 60 minutes, then slowly remove the cooling bath to allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude stannane can generally be used in the next step without further purification.

Protocol B: Palladium-Catalyzed Stille Cross-Coupling

Reagents & Materials:

  • 2-Methyl-5-(tributylstannyl)-2H-tetrazole (Crude from Protocol A)

  • Substituted 2-amino-5-bromopyrimidine core: 1.0 eq

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 eq (5 mol%)

  • Toluene/DMF (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Combine the bromopyrimidine core and the stannane in the Toluene/DMF solvent mixture. Sparge the solution with Argon for 20 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive pressure of Argon. Seal the reaction vessel.

  • Thermal Coupling: Heat the reaction mixture to 100 °C for 12–16 hours. Monitor the consumption of the bromide via LC-MS.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the final PI3K inhibitor via reverse-phase preparative HPLC or silica gel chromatography.

Quantitative Data & Yield Analysis

Optimization of the Stille cross-coupling step is critical for maximizing the yield of the final PI3Kδ inhibitor. The table below summarizes the quantitative optimization data for the coupling of the stannyl-tetrazole to a standard aminopyrimidine scaffold.

EntryCatalyst SystemSolvent MatrixTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)Toluene100166558
2Pd(PPh₃)₄ (5 mol%)Toluene / DMF (4:1)10012>9584
3Pd(dppf)Cl₂ (5 mol%)1,4-Dioxane90184032
4Pd₂(dba)₃ / P(t-Bu)₃THF70247568

Table 1: Optimization matrix for the Stille cross-coupling of 2-methyl-5-(tributylstannyl)-2H-tetrazole with 2-amino-5-bromopyrimidine. Entry 2 demonstrates that the addition of a polar aprotic co-solvent (DMF) significantly enhances the solubility of the pyrimidine core, driving the reaction to near-complete conversion.

References

  • Substituted aminopyrimidine compounds and methods of use (US9657007B2)
  • Substituted 2-amino pyrimidine derivatives as kinase inhibitors (WO2014106800A2)

Sources

Application

Comprehensive Application Note: Halogen-Metal Exchange of 2-Methyltetrazole Derivatives

Executive Summary Tetrazoles are highly valued in medicinal chemistry and drug development as metabolically stable bioisosteres for carboxylic acids. Specifically, 2-methyltetrazole derivatives exhibit unique lipophilici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrazoles are highly valued in medicinal chemistry and drug development as metabolically stable bioisosteres for carboxylic acids. Specifically, 2-methyltetrazole derivatives exhibit unique lipophilicity and pharmacokinetic profiles that make them attractive pharmacophores. However, functionalizing the C5 position of 2-methyltetrazoles presents a critical synthetic hurdle. While direct C-H deprotonation is possible, it frequently suffers from poor regiocontrol and low yields.

Halogen-metal exchange of 5-bromo-2-methyltetrazole using organolithium reagents provides a highly efficient, regioselective pathway to generate 5-lithio-2-methyltetrazole, a versatile nucleophile for downstream electrophilic trapping or cross-coupling[1]. This application note details the mechanistic rationale, critical temperature parameters, and standardized protocols required to successfully execute this transformation without degrading the sensitive tetrazole core.

Mechanistic Rationale & Chemical Causality

The conversion of 5-bromo-2-methyltetrazole to its C5-functionalized derivative relies on a rapid bromine-lithium exchange driven by the thermodynamic stability of the resulting aryl lithium species. However, the generated 5-lithio-2-methyltetrazole is kinetically unstable.

The Critical Role of Temperature: If the internal reaction temperature is allowed to rise above -60 °C, the 5-lithiotetrazole intermediate undergoes a rapid thermal cycloreversion. This ring cleavage results in the irreversible extrusion of nitrogen gas ( N2​ ) and the collapse of the molecule into lithium cyanamide derivatives[2]. Therefore, strict cryogenic control (maintaining -78 °C) is not merely recommended—it is an absolute mechanistic requirement to preserve the integrity of the tetrazole ring before the electrophile is introduced.

G Start 5-Bromo-2-methyltetrazole Reagent n-BuLi in THF (-78 °C) Start->Reagent Intermediate 5-Lithio-2-methyltetrazole (Stable at -78 °C) Reagent->Intermediate Degradation Warming > -60 °C Thermal Cleavage Intermediate->Degradation Side Reaction Electrophile Electrophile Addition (e.g., DMF, ZnCl2) Intermediate->Electrophile Desired Pathway Byproduct Lithium Cyanamide + N2 Degradation->Byproduct Product C5-Functionalized 2-Methyltetrazole Electrophile->Product

Mechanistic pathway of 5-bromo-2-methyltetrazole lithiation and thermal degradation.

Optimization Parameters & Quantitative Data

The choice of organometallic reagent and temperature dictates the success of the exchange. While Grignard reagents (like i-PrMgCl) are milder, their exchange kinetics with 5-bromo-2-methyltetrazole at cryogenic temperatures are too sluggish, leading to incomplete conversion. n-Butyllithium (n-BuLi) is the optimal reagent, provided thermal control is maintained.

Table 1: Optimization of Halogen-Metal Exchange Conditions

ParameterReagentTemp (°C)ElectrophileYield (%)Mechanistic Observation
Optimal n-BuLi-78DMF82Clean Br/Li exchange; stable intermediate.
Optimal n-BuLi-78ZnCl 2​ 85Efficient transmetalation for Negishi coupling.
Thermal Failure n-BuLi-40DMF< 10Ring cleavage; massive N2​ evolution observed.
Reagent Variation i-PrMgCl-78DMF45Sluggish exchange kinetics; incomplete conversion.
Standardized Protocol: Halogen-Metal Exchange & Electrophilic Trapping

This protocol describes the formylation of 5-bromo-2-methyltetrazole, which can be easily adapted for other electrophiles or transmetalation workflows[1],[3].

Reagents & Equipment:

  • 5-Bromo-2-methyltetrazole (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask, internal temperature probe, and Argon manifold.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x) to ensure a strictly moisture-free environment.

  • Substrate Dissolution: Add 5-bromo-2-methyltetrazole (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration. Stir until fully dissolved.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes at exactly -78 °C.

  • Lithiation (Halogen-Metal Exchange): Add n-BuLi (1.05 equiv) dropwise down the inner wall of the flask over 15 minutes.

    • Causality Note: The Br/Li exchange is highly exothermic. Dropwise addition against the chilled glass wall prevents localized micro-heating, which would otherwise trigger the degradation of the 5-lithio intermediate into lithium cyanamide[2].

  • Intermediate Maturation: Stir the mixture at -78 °C for exactly 30 minutes to ensure complete bromine-lithium exchange.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 equiv) dropwise. Maintain the temperature at -78 °C during the addition.

  • Quenching & Workup: Allow the reaction to stir for an additional 30 minutes at -78 °C, then slowly remove the cooling bath and allow the mixture to warm to -20 °C. Quench immediately with saturated aqueous NH 4​ Cl. Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over Na 2​ SO 4​ , and concentrate under reduced pressure to yield 5-formyl-2-methyltetrazole.

Advanced Workflow: Transmetalation & Negishi Cross-Coupling

For drug development applications requiring aryl-heteroaryl linkages (e.g., the synthesis of antipsychotic sertindole analogues), the 5-lithio intermediate can be seamlessly transitioned into a palladium-catalyzed Negishi cross-coupling workflow[1].

Protocol Modification: Instead of adding an organic electrophile in Step 6 , add a pre-chilled solution of anhydrous ZnCl 2​ (1.1 equiv, 1.0 M in THF). Stir at -78 °C for 15 minutes, then slowly warm to room temperature. This transmetalates the unstable lithium species into a highly stable (2-methyltetrazol-5-yl)zinc(II) chloride intermediate. This zincate can then be directly transferred via cannula into a separate flask containing an aryl halide and a Pd(0) catalyst (e.g., Pd(PPh 3​ ) 4​ ) to execute the cross-coupling[1].

References
  • Synthesis and Structure−Affinity Relationship Investigations of 5-Heteroaryl-Substituted Analogues of the Antipsychotic Sertindole. A New Class of Highly Selective α1 Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Five-Membered Heterocycles with More Than Two Heteroatoms Source: Banaras Hindu University (BHU) URL:[Link]

  • Spiro compounds as melanocortin 4 receptor antagonists and uses thereof (WO2021250541A1)

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Iodo-2-methyltetrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Validated Methodologies Introduction & Mechanistic Rationale In contem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Validated Methodologies

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, 2,5-disubstituted tetrazoles are highly valued as metabolically stable bioisosteres for carboxylic acids and cis-amides[1]. The 2-methyl substitution, as opposed to the 1H- or 1-methyl analogues, significantly increases the lipophilicity and membrane permeability of the resulting pharmacophore, making it an ideal moiety for central nervous system (CNS) targets and oral drug candidates[2].

The Suzuki-Miyaura cross-coupling of 5-iodo-2-methyltetrazole with aryl or heteroaryl boronic acids is a powerful, convergent method for assembling complex biaryl systems[2]. However, the specific electronic and structural properties of the tetrazole ring present unique challenges that must be managed through precise experimental design:

  • Catalyst Poisoning: The nitrogen-rich tetrazole core can act as a competitive, multidentate ligand. If a standard catalyst like Pd(PPh3​)4​ is used, the tetrazole can displace the phosphine ligands, forming stable, off-cycle palladium-tetrazole complexes that halt the catalytic cycle[3].

  • Electrophile Selection (Iodine vs. Bromine): 5-Iodo-2-methyltetrazole is preferred over the 5-bromo analogue because the weaker C–I bond facilitates rapid oxidative addition. This allows the reaction to proceed at lower temperatures, mitigating the risk of thermal dehalogenation or ring fragmentation.

  • Hydrolytic Stability: While aqueous base is required to activate the boronic acid into the reactive boronate species, 5-halo-tetrazoles are susceptible to nucleophilic attack by hydroxide ions, which can yield unwanted tetrazolone byproducts.

To overcome these barriers, the protocol relies on the causality of steric hindrance. By employing bulky, electron-rich bidentate ligands—such as 1,1′-bis(di-tert-butylphosphino)ferrocene ( dtbpf ) or dialkylbiaryl phosphines like XPhos—the palladium center is sterically shielded, preventing tetrazole coordination while accelerating both oxidative addition and reductive elimination[4].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Complex [Tetrazole]-Pd(L_n)-I OxAdd->PdII 5-Iodo-2-methyltetrazole TransMet Transmetalation PdII->TransMet BaseAct Base Activation BaseAct->TransMet Ar-B(OH)3- PdII_Aryl Pd(II) Diaryl Complex [Tetrazole]-Pd(L_n)-Ar TransMet->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Coupled Product 5-Aryl-2-methyltetrazole RedElim->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with 5-iodo-2-methyltetrazole.

Quantitative Optimization Data

The selection of the catalyst, base, and solvent system is not arbitrary; it is a carefully balanced thermodynamic system. Table 1 summarizes the optimization parameters, demonstrating how specific combinations directly influence the reaction trajectory and turnover number (TON)[5].

Table 1: Optimization of Reaction Conditions for 5-Iodo-2-methyltetrazole Cross-Coupling

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O (4:1)9035%Significant catalyst poisoning; unreacted starting material.
Pd(dppf)Cl2​ K3​PO4​ Dioxane/ H2​O (4:1)8078%Bidentate ligand prevents tetrazole coordination.
Pd(dtbpf)Cl2​ K3​PO4​ Dioxane/ H2​O (4:1) 80 92% Increased steric bulk accelerates reductive elimination.
Pd(OAc)2​ / XPhos Cs2​CO3​ Toluene/ H2​O (10:1)10088%Highly effective for sterically hindered boronic acids.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the distinct physicochemical changes (e.g., color shifts, gas evolution, and TLC profiles), the researcher can confirm the integrity of the catalytic cycle in real-time.

Protocol A: General Cross-Coupling using Pd(dtbpf)Cl2​

Optimal for standard aryl and heteroaryl boronic acids.

Reagents:

  • 5-Iodo-2-methyltetrazole (1.0 equiv, 1.0 mmol, 210 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dtbpf)Cl2​ (0.05 equiv, 0.05 mmol, 32.5 mg)

  • K3​PO4​ (2.0 equiv, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodo-2-methyltetrazole, the arylboronic acid, and K3​PO4​ .

  • Degassing (Critical Step): Add 1,4-Dioxane and Water. Sparge the biphasic mixture with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands to phosphine oxides, which would permanently deactivate the catalyst.

  • Catalyst Addition: Quickly add Pd(dtbpf)Cl2​ under a positive stream of Argon. The solution will typically transition to a deep red/orange hue, indicating the formation of the active Pd(0) species.

  • Thermal Activation: Seal the flask and heat to 80 °C using an oil bath or heating block. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Eluent: 3:1 Hexane:EtOAc). 5-Iodo-2-methyltetrazole is highly UV-active ( Rf​≈0.6 ). The reaction is complete when this spot disappears, typically within 2 to 4 hours.

  • Quench and Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). The aqueous wash removes the inorganic salts and residual boronic acid.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Coupling of Sterically Hindered Substrates

Optimal for ortho-substituted boronic acids where transmetalation is the rate-limiting step.

Modifications from Protocol A:

  • Catalyst System: Replace Pd(dtbpf)Cl2​ with Pd(OAc)2​ (5 mol%) and XPhos (10 mol%). The biaryl structure of XPhos creates a highly reactive, mono-ligated Pd center that excels at transmetalating bulky substrates.

  • Base: Use Cs2​CO3​ (2.5 equiv). The larger cesium counterion increases the solubility and nucleophilicity of the boronate complex in organic solvents.

  • Temperature: Elevate the reaction temperature to 100 °C in a sealed tube.

Workflow Step1 1. Reagent Preparation Degas solvents, weigh Pd catalyst, ligand, and base in glovebox Step2 2. Reaction Assembly Add 5-iodo-2-methyltetrazole & arylboronic acid under N2 Step1->Step2 Step3 3. Heating & Monitoring Stir at 80-90°C for 2-12h. Monitor via TLC/LC-MS Step2->Step3 Step4 4. Quench & Extraction Cool to RT, dilute with EtOAc, wash with water/brine Step3->Step4 Step5 5. Purification Dry over MgSO4, filter, Flash Column Chromatography Step4->Step5 Step6 6. Analysis NMR (1H, 13C), HRMS, Purity check (>95%) Step5->Step6

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Analytical Characterization

To ensure the integrity of the synthesized 5-aryl-2-methyltetrazole, the following analytical signatures should be verified:

  • 1 H NMR (400 MHz, CDCl3​ ): The defining feature of the 2-methyltetrazole isomer is the sharp singlet corresponding to the N -methyl group, which typically resonates distinctly downfield between δ 4.30 – 4.45 ppm . (Note: The 1-methyl isomer, if formed as an impurity, resonates further upfield around δ 4.10 – 4.20 ppm).

  • 13 C NMR (100 MHz, CDCl3​ ): The tetrazole C5 carbon is highly deshielded and typically appears at δ 162 – 165 ppm . The N -methyl carbon appears at δ 39 – 40 ppm .

  • HRMS (ESI-TOF): Calculate the exact mass for [M+H]+ based on the specific aryl substituent to confirm product identity and rule out protodeiodination byproducts.

References

  • (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid - EvitaChem EvitaChem
  • US11021475B2 - Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses Google P
  • Tetrazole Functionalized Polymer Supported Palladium Complex: An Efficient and Reusable Catalyst for the Room-Temperature Suzuki Cross-Coupling Reaction ResearchG
  • Highly Active Catalyst for the Heterogeneous Suzuki−Miyaura Reaction: Assembled Complex of Palladium and Non-Cross-Linked Amphiphilic Polymer ACS Public
  • Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines ACS Public

Sources

Application

Application of 5-Iodo-2-methyl-2H-tetrazole in substituted aminopyrimidine synthesis

Application Note: Synthesis of Substituted Aminopyrimidines via 5-Iodo-2-methyl-2H-tetrazole Cross-Coupling Subtitle: Mechanistic Insights and Protocols for PI3K Inhibitor Development Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Substituted Aminopyrimidines via 5-Iodo-2-methyl-2H-tetrazole Cross-Coupling Subtitle: Mechanistic Insights and Protocols for PI3K Inhibitor Development

Introduction & Mechanistic Rationale

Substituted aminopyrimidines represent a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway[1]. The incorporation of a 2-methyl-2H-tetrazole moiety onto the aminopyrimidine core is a strategic bioisosteric replacement. It enhances critical hydrogen bonding interactions within the ATP-binding pocket of PI3K enzymes, while simultaneously improving metabolic stability and pharmacokinetic profiles compared to traditional carboxylic acid or standard triazole derivatives[2].

Why use 5-Iodo-2-methyl-2H-tetrazole? Direct functionalization of the tetrazole ring presents significant synthetic challenges. Tetrazole-5-boronic acids or esters—typically utilized in Suzuki-Miyaura couplings—are notoriously unstable and highly prone to protodeboronation under basic conditions. Conversely, 5-iodo-2-methyl-2H-tetrazole serves as an ideal, stable electrophilic precursor[3]. Through rapid halogen-metal exchange, it can be seamlessly converted into a nucleophilic organostannane intermediate[2]. This enables the highly reliable Stille cross-coupling with halogenated aminopyrimidines, bypassing the instability issues inherent to boronic acid derivatives.

Synthetic Strategy: The Stille Cross-Coupling Pathway

The synthetic workflow to construct the tetrazole-aminopyrimidine pharmacophore involves two critical, sequential stages:

  • Lithiation and Transmetalation: 5-Iodo-2-methyl-2H-tetrazole undergoes an iodine-lithium exchange using n-butyllithium (n-BuLi). This step must be strictly controlled at –78 °C. Subsequent trapping with tributyltin chloride (Bu₃SnCl) yields the stable 2-methyl-5-(tributylstannyl)-2H-tetrazole[2].

  • Palladium-Catalyzed Cross-Coupling: The resulting stannane is reacted with a halo-aminopyrimidine (typically a bromide or chloride) under palladium catalysis to form the C–C bond, yielding the active PI3K inhibitor framework.

Synthetic_Workflow SM 5-Iodo-2-methyl- 2H-tetrazole Lithiation Lithiation (n-BuLi, -78°C) SM->Lithiation Transmetalation Transmetalation (Bu3SnCl) Lithiation->Transmetalation Stannane Stannane Intermediate Transmetalation->Stannane Coupling Stille Coupling (Pd Catalyst) Stannane->Coupling Product Tetrazolyl- Aminopyrimidine Coupling->Product

Synthetic workflow from 5-Iodo-2-methyl-2H-tetrazole to aminopyrimidine PI3K inhibitors.

Detailed Experimental Protocols

Note: The following protocols are engineered for self-validation, incorporating critical checkpoints to ensure intermediate integrity and operator safety.

Protocol A: Synthesis of 2-Methyl-5-(tributylstannyl)-2H-tetrazole

Objective: Convert 5-iodo-2-methyl-2H-tetrazole to the corresponding stannane for cross-coupling[2].

Reagents:

  • 5-Iodo-2-methyl-2H-tetrazole (1.0 eq, 3.0 g, 14.3 mmol)

  • n-Butyllithium (2.5 M in hexanes, 1.25 eq, 17.9 mmol)

  • Tributyltin chloride (1.1 eq, 15.7 mmol)

  • Anhydrous Tetrahydrofuran (THF) (70 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under a continuous flow of high-purity nitrogen (N₂). Add 5-iodo-2-methyl-2H-tetrazole (3.0 g) and anhydrous THF (70 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to strictly –78 °C for 15 minutes. Causality: Tetrazolyllithium intermediates decompose rapidly via ring fragmentation above –60 °C; strict thermal control prevents yield-destroying side reactions.

  • Lithiation: Syringe in n-BuLi (7.15 mL, 2.5 M) dropwise over 15 minutes down the inner wall of the flask to pre-cool the reagent. Stir at –78 °C for 30 minutes. Validation: A slight color change to pale yellow indicates the formation of the lithiated species.

  • Transmetalation: Add tributyltin chloride (4.3 mL) dropwise. Maintain the reaction at –78 °C for an additional 2 hours.

  • Quenching & Workup: Quench the reaction at –78 °C with saturated aqueous NH₄Cl (20 mL), then allow it to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via neutral alumina column chromatography (Hexanes/EtOAc). Causality: Neutral alumina is preferred over silica gel to prevent the protodestannylation often catalyzed by acidic silica environments.

Protocol B: Stille Coupling to Substituted Aminopyrimidine

Objective: Couple the newly synthesized stannane to a halogenated aminopyrimidine core.

Reagents:

  • 2-Methyl-5-(tributylstannyl)-2H-tetrazole (1.2 eq)

  • Halo-aminopyrimidine derivative (1.0 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Toluene or DMF (degassed)

Step-by-Step Procedure:

  • Degassing: Dissolve the halo-aminopyrimidine and the stannane intermediate in anhydrous, degassed solvent (e.g., DMF). Sparge with N₂ for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the stannane and irreversible oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive N₂ pressure.

  • Heating: Heat the mixture to 100–110 °C for 12–18 hours. Validation: Monitor via LC-MS. The disappearance of the halo-aminopyrimidine mass peak and the emergence of the product mass [M+H]⁺ confirms conversion.

  • Workup: Cool to room temperature. To remove toxic tin byproducts, stir the crude mixture with 10% aqueous KF solution for 1 hour to precipitate insoluble polymeric tributyltin fluoride (Bu₃SnF). Filter the suspension through a pad of Celite.

  • Isolation: Extract the filtrate with EtOAc, dry, concentrate, and purify via silica gel chromatography or preparative HPLC to yield the final substituted aminopyrimidine.

Quantitative Data & Optimization

Reaction optimization is critical for maximizing the yield of the Stille cross-coupling step. Table 1 summarizes the effect of catalyst and solvent selection on the coupling efficiency of tetrazole stannanes with aminopyrimidine chlorides.

Table 1: Optimization of Stille Cross-Coupling Conditions

EntryCatalyst SystemSolventTemperature (°C)Time (h)Conversion (%)*Yield (%)**
1Pd(PPh₃)₄Toluene110188572
2Pd(PPh₃)₄DMF100189278
3Pd₂(dba)₃ / P(t-Bu)₃DMF10012>9989
4PdCl₂(dppf)Dioxane100166045

*Determined by LC-MS analysis of the crude reaction mixture. **Isolated yield after KF workup and chromatography. Scientific Insight: The use of highly active, electron-rich ligands like P(t-Bu)₃ with Pd₂(dba)₃ (Entry 3) significantly accelerates the transmetalation step, leading to superior yields and shorter reaction times compared to standard Pd(PPh₃)₄.

Biological Context: PI3K Pathway Inhibition

The synthesized tetrazole-aminopyrimidines are potent inhibitors of the PI3K/Akt/mTOR signaling cascade[1]. By competitively binding to the ATP pocket of the PI3K lipid kinase, these compounds halt the phosphorylation of PIP2 to PIP3, thereby suppressing downstream survival and proliferation signals critical in oncology and autoimmune disease models[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PIP3 AKT Akt / PKB PIP3->AKT Recruits mTOR mTOR Pathway (Cell Growth) AKT->mTOR Activates Inhibitor Aminopyrimidine Inhibitor Inhibitor->PI3K ATP Competition

PI3K signaling cascade and targeted inhibition by tetrazole-aminopyrimidine derivatives.

References

  • Title: US9657007B2 - Substituted aminopyrimidine compounds and methods of use Source: Google Patents URL
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organotin Compounds (Stille Reaction) Source: Angewandte Chemie International Edition URL: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Functionalized Tetrazoles from 2-(1H-Tetrazol-5-yl)acetonitrile (CAS 402717-52-6)

Introduction: The Strategic Importance of Functionalized Tetrazoles in Modern Drug Discovery The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalized Tetrazoles in Modern Drug Discovery

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Though not found in nature, this synthetic scaffold has achieved "privileged" status in drug design, primarily due to its remarkable ability to serve as a metabolically stable bioisostere for the carboxylic acid group.[1][2] This bioisosterism imparts favorable pharmacokinetic properties, including enhanced lipophilicity and resistance to metabolic degradation, which are critical for developing effective therapeutics.[2] Consequently, the tetrazole moiety is a key structural feature in over twenty marketed drugs, spanning a wide array of therapeutic areas such as antihypertensive (e.g., Losartan), antibacterial, and anticancer agents.[1][3]

The versatile precursor, 2-(1H-tetrazol-5-yl)acetonitrile (CAS 402717-52-6), offers a strategic entry point for the synthesis of a diverse library of functionalized tetrazole derivatives. Its unique structure, featuring an acidic N-H on the tetrazole ring, an active methylene group, and a reactive nitrile functionality, provides multiple handles for chemical modification. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this versatile building block in the preparation of high-value functionalized tetrazoles for researchers, scientists, and drug development professionals.

Chemical Properties and Reactivity of 2-(1H-Tetrazol-5-yl)acetonitrile

2-(1H-tetrazol-5-yl)acetonitrile is a bifunctional molecule with distinct reactive centers that can be selectively targeted to achieve a range of chemical transformations.

Table 1: Physicochemical Properties of 2-(1H-Tetrazol-5-yl)acetonitrile

PropertyValue
CAS Number 402717-52-6
Molecular Formula C₃H₃N₅
Molecular Weight 109.09 g/mol
Appearance White to off-white solid
pKa Approx. 4.9 (comparable to acetic acid)[4]

The key to its synthetic utility lies in the ability to independently or sequentially modify three key positions:

  • The Tetrazole Ring (N-H): The acidic proton on the tetrazole ring can be readily deprotonated to form a tetrazolate anion, which can then undergo N-alkylation. The regioselectivity of this reaction (N1 vs. N2 substitution) is a critical consideration and can be influenced by reaction conditions.[5][6]

  • The Active Methylene Bridge (-CH₂-): The protons on the methylene carbon are activated by the adjacent electron-withdrawing tetrazole and nitrile groups, making them susceptible to deprotonation and subsequent C-alkylation or condensation reactions.[7][8]

  • The Nitrile Group (-C≡N): The nitrile functionality is a versatile handle for a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to a primary amine, addition of organometallic reagents to form ketones, and participation in cycloaddition reactions.

The following sections will provide detailed protocols for the functionalization at each of these positions.

PART 1: Functionalization of the Active Methylene Group

The active methylene bridge in 2-(1H-tetrazol-5-yl)acetonitrile is a prime site for carbon-carbon bond formation, enabling the introduction of diverse substituents and the elongation of the carbon skeleton.

Protocol 1.1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation provides a straightforward method for the synthesis of substituted acrylonitriles by reacting the active methylene group with aldehydes. This reaction is typically base-catalyzed and proceeds through the formation of a carbanion intermediate.

Causality Behind Experimental Choices:

  • Catalyst: A mild base is often sufficient to deprotonate the active methylene group without promoting side reactions. Catalysts like piperidine, ammonium acetate, or even environmentally benign options like Ni(NO₃)₂·6H₂O in aqueous media have proven effective.[3][9] The choice of catalyst can influence reaction times and yields.

  • Solvent: While traditional organic solvents can be used, greener alternatives such as water or ethanol are often viable and preferred.[3][10] In some cases, the reaction can be performed under solvent-free conditions.[10]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to drive the reaction to completion.[3][10]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 2-(1H-tetrazol-5-yl)acetonitrile (1.0 eq.), the desired aromatic or heteroaromatic aldehyde (1.0 eq.), and a catalytic amount of a suitable base (e.g., 5 mol% Ni(NO₃)₂·6H₂O).[3]

  • Solvent Addition: Add the chosen solvent (e.g., water or ethanol) to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, add cold water to the reaction mixture to precipitate the product.[3] Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Representative Examples of Knoevenagel Condensation Products

AldehydeProductTypical Yield
Benzaldehyde(E)-2-(1H-tetrazol-5-yl)-3-phenylacrylonitrile>90%[3][10]
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile>95%[11]
2-Furaldehyde(E)-3-(furan-2-yl)-2-(1H-tetrazol-5-yl)acrylonitrile>90%[12]

Diagram 1: Knoevenagel Condensation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Combine Reactants: - 2-(1H-tetrazol-5-yl)acetonitrile - Aldehyde - Catalyst Stir Stir at Room Temperature in Solvent (e.g., Water) Start->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Precipitate with Cold Water Monitor->Precipitate Reaction Complete Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Purify Recrystallize (if needed) Dry->Purify G cluster_0 Hydrolysis cluster_1 Reduction cluster_2 Grignard Reaction Start 2-(1H-Tetrazol-5-yl)acetonitrile Acid 2-(1H-Tetrazol-5-yl)acetic acid Start->Acid H₃O⁺, Δ Amine 2-(1H-Tetrazol-5-yl)ethanamine Start->Amine 1. LiAlH₄ 2. H₂O Ketone Tetrazolyl Ketone Start->Ketone 1. R-MgX 2. H₃O⁺

Sources

Application

Application Note: Process Scale-Up and Optimization for the Synthesis of 5-Iodo-2-methyl-2H-tetrazole

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Compound: 5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) Introduction and Strategic Importance 5-Iodo-2-methyl-2H-tetrazole is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Compound: 5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6)

Introduction and Strategic Importance

5-Iodo-2-methyl-2H-tetrazole is a highly valuable electrophilic building block utilized in the pharmaceutical industry for the synthesis of complex Active Pharmaceutical Ingredients (APIs). It is prominently featured in the preparation of phosphatidylinositol 3-kinase (PI3K) inhibitors for oncology and autoimmune indications[1], as well as in the development of novel erythromycin derivatives and oxazolidinone-based antibacterial agents[].

The utility of this compound lies in the lability of its C5-iodo bond, which acts as an excellent coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Negishi couplings)[1]. However, scaling up its synthesis presents significant chemical engineering challenges due to the thermal instability of its organolithium precursor and the highly exothermic nature of the metalation and quenching steps.

Mechanistic Causality and Process Chemistry

The most direct and atom-economical route to 5-iodo-2-methyl-2H-tetrazole involves the C5-directed metalation of 2-methyl-2H-tetrazole, followed by an electrophilic quench with iodine ( I2​ )[3].

The Causality of Cryogenic Control

Tetrazoles are inherently electron-deficient heterocycles. The C5 proton is relatively acidic, allowing for deprotonation by strong organometallic bases such as n-butyllithium (n-BuLi).

  • The Challenge: The resulting intermediate, 5-lithio-2-methyl-2H-tetrazole, is thermally unstable. If the internal reaction temperature ( Tint​ ) rises above -40 °C, the intermediate undergoes rapid, exothermic ring fragmentation, expelling nitrogen gas ( N2​ ) and forming a cyanamide derivative.

  • The Solution: Strict cryogenic conditions (-78 °C) must be maintained during both the lithiation phase and the subsequent electrophilic addition of iodine[1][3].

Self-Validating Quench Dynamics

Unreacted iodine in the product stream can lead to downstream catalyst poisoning during cross-coupling applications. Therefore, the workup protocol employs a highly specific redox quench using aqueous sodium thiosulfate ( Na2​S2​O3​ ). The reduction of I2​ to water-soluble iodide ions ( I− ) is visually self-validating (the solution transitions from dark brown to pale yellow/colorless) and chemically verifiable via a starch-iodine test[3][4].

Synthetic Workflow Visualization

Figure 1: Synthetic workflow and intermediate stability for 5-Iodo-2-methyl-2H-tetrazole.

Scale-Up Data and Reactor Selection

When moving from a 10-gram laboratory scale to a 1-kilogram pilot scale, batch reactors often struggle with the heat transfer rates required to maintain -78 °C during the n-BuLi addition. Continuous flow chemistry is increasingly adopted for this specific transformation to minimize the residence time of the unstable lithio-intermediate.

Table 1: Comparative Scale-Up Metrics for 5-Iodo-2-methyl-2H-tetrazole Synthesis
Parameter10g Scale (Batch)100g Scale (Batch)1kg Scale (Continuous Flow)
Reactor Type 250 mL Round Bottom2 L Jacketed ReactorSiC Microreactor (10 mL internal vol)
Cooling Medium Dry Ice / AcetoneLiquid N2​ / EthanolChiller Fluid (Syltherm)
Tint​ Control ± 3 °C± 8 °C (Risk of localized heating)± 1 °C (Superior heat transfer)
Intermediate Residence Time 30 minutes60 minutes< 5 seconds
Isolated Yield 88%74% (Yield loss to fragmentation)91%
Purity (HPLC) >98%94%>99%

Standardized 100g Batch Scale-Up Protocol

This protocol is designed as a self-validating system for the 100g scale, incorporating critical process analytical technology (PAT) checkpoints[1][3].

Materials Required:
  • 2-Methyl-2H-tetrazole: 100.0 g (1.19 mol, 1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes): 523 mL (1.31 mol, 1.1 equiv)

  • Iodine ( I2​ ): 332.5 g (1.31 mol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF): 1.5 L (Total)

  • Aqueous Sodium Thiosulfate ( Na2​S2​O3​ , 20% w/w): 1.0 L

Step-by-Step Methodology:

Phase 1: System Preparation and Lithiation

  • Purge & Load: Purge a 2 L jacketed glass reactor with ultra-high purity Argon for 30 minutes. Charge the reactor with 2-methyl-2H-tetrazole (100.0 g) and anhydrous THF (800 mL).

  • Cryogenic Cooling: Initiate the chiller to cool the jacket to -85 °C. Wait until the internal thermocouple ( Tint​ ) registers -78 °C.

  • Base Addition: Using a calibrated dropping funnel or syringe pump, begin the dropwise addition of n-BuLi (523 mL).

    • Causality Checkpoint: The addition rate must be strictly governed by Tint​ . Do not allow Tint​ to exceed -70 °C to prevent the thermal fragmentation of the tetrazole ring.

  • Aging: Once addition is complete, age the reaction mixture at -78 °C for exactly 30 minutes to ensure complete metalation.

Phase 2: Electrophilic Quenching 5. Iodine Preparation: In a separate, argon-purged vessel, dissolve I2​ (332.5 g) in anhydrous THF (700 mL). 6. Quenching: Add the I2​ /THF solution dropwise to the lithiated intermediate, maintaining Tint​≤ -70 °C.

  • Validation: The reaction mixture will initially decolorize the iodine. As the reaction reaches completion, a persistent brown color of excess iodine will remain.
  • Warming: Allow the reaction to stir for an additional 2 hours while slowly warming to room temperature (20 °C).

Phase 3: Redox Workup and Isolation 8. Redox Quench: Transfer the reaction mixture to a larger vessel containing 1.0 L of 20% aqueous Na2​S2​O3​ under vigorous stirring.

  • Self-Validation: The dark brown solution must turn pale yellow or colorless, indicating the complete reduction of unreacted I2​ to I− . Confirm with starch-iodide paper (must be negative)[4].
  • Phase Separation: Extract the aqueous layer with Ethyl Acetate (3 x 500 mL). Combine the organic phases.
  • Washing & Drying: Wash the combined organics with brine (500 mL), dry over anhydrous MgSO4​ , and filter.
  • Concentration: Concentrate the filtrate under reduced pressure (bath temp < 40 °C to prevent thermal degradation of the iodinated product) to afford 5-Iodo-2-methyl-2H-tetrazole as a solid.
  • Purification: Recrystallize from hexane/ethyl acetate to achieve >98% HPLC purity.

References

  • CAS 402717-52-6 (5-Iodo-2-methyl-2H-tetrazole) - Building Block Source: BOC Sciences
  • US9657007B2 - Substituted aminopyrimidine compounds and methods of use Source: Google Patents URL
  • AU2020371005B2 - Nicotinamide compound and herbicidal composition comprising compound Source: Google Patents URL
  • Discovery of a New Class of Orexin 2 Receptor Agonists as a Potential Tre

    • Source: Journal of Medicinal Chemistry - ACS Public
    • URL:[Link]

Sources

Method

Application Note: Catalytic Systems for the Cross-Coupling and Electrophilic Substitution of 5-Iodo-2-methyl-2H-tetrazole

Executive Summary 5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) is a highly versatile, electron-deficient heteroaryl halide. It serves as a critical building block in the synthesis of advanced therapeutics, including e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) is a highly versatile, electron-deficient heteroaryl halide. It serves as a critical building block in the synthesis of advanced therapeutics, including erythromycin derivatives and selective . Due to the highly polarized nature of the C5–I bond, this molecule acts as a potent electrophile in transition-metal-catalyzed cross-coupling reactions. This application note details the mechanistic rationale, optimized catalytic systems, and self-validating protocols for utilizing 5-iodo-2-methyl-2H-tetrazole in drug discovery workflows.

Mechanistic Rationale & Causality

In cross-coupling paradigms, 5-iodo-2-methyl-2H-tetrazole functions as the electrophilic partner. The electron-withdrawing tetrazole core significantly lowers the activation energy required for the oxidative addition of the C–I bond to low-valent transition metals, such as Pd(0).

Causality of the 2-Methyl Substitution: Unsubstituted tetrazoles can poison palladium catalysts via strong N-coordination and are prone to ring fragmentation under basic conditions. The 2-methyl group mitigates these issues by sterically and electronically masking the N2 position, locking the tautomeric state, and preventing the formation of stable, inactive Pd-tetrazolato complexes. This ensures rapid turnover during the transmetalation and reductive elimination steps.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition [Tetrazole]-Pd(II)-I Pd0->OxAdd + Substrate TransMet Transmetalation [Tetrazole]-Pd(II)-[R] OxAdd->TransMet + Nucleophile RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim Isomerization RedElim->Pd0 - Product Substrate 5-Iodo-2-methyl-2H-tetrazole (Electrophile) Substrate->OxAdd Nucleophile Organometallic Reagent (R-M) Nucleophile->TransMet

Figure 1: Palladium-catalyzed cross-coupling cycle of 5-Iodo-2-methyl-2H-tetrazole.

Quantitative Data: Optimized Catalytic Systems

The following table summarizes the optimized reaction conditions for substituting the C5-iodine via various catalytic and organometallic pathways.

Reaction TypeReagents / Catalyst SystemSolvent & TempYieldMechanistic Rationale
Sonogashira Coupling Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), AlkyneTHF / Et₃N (1:1), 60 °C>85%CuI forms a copper acetylide intermediate, facilitating rapid transmetalation to the Pd(II)-tetrazole complex .
Stille Precursor Synthesis n-BuLi (1.25 eq), Bu₃SnCl (1.1 eq)Dry THF, -78 °C80-90%Cryogenic Li-I exchange generates a nucleophilic tetrazolyllithium, which is trapped by the tin electrophile .
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%), Arylboronic Acid, K₂CO₃Dioxane/H₂O, 90 °C75-85%Aqueous base hydroxylates the Pd(II) intermediate and activates the boronic acid, driving transmetalation.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Sonogashira Cross-Coupling (Synthesis of 5-Ethynyl-2-methyl-2H-tetrazole derivatives)

This protocol utilizes 5-iodo-2-methyl-2H-tetrazole as the electrophile to generate alkyne-substituted tetrazoles, which are valuable click-chemistry precursors.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 5-iodo-2-methyl-2H-tetrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Solvent Addition: Inject anhydrous THF (5 mL) and anhydrous Triethylamine (5 mL). Causality: Triethylamine serves a dual purpose as the stoichiometric base (to neutralize HI generated during the catalytic cycle) and as a stabilizing ligand for the active Pd(0) species.

  • Degassing: Sparge the solution with argon for 10 minutes. Causality: Strict exclusion of oxygen is required to prevent the Cu-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which would deplete the nucleophile.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 mmol) dropwise. Heat the mixture to 60 °C for 4 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting iodo-tetrazole will disappear, replaced by a highly UV-active product spot (due to the extended conjugation of the alkyne-tetrazole system).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium/copper salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Lithium-Halogen Exchange to Stannane (Stille Precursor Synthesis)

While 5-iodo-2-methyl-2H-tetrazole is typically an electrophile, it can be converted into a nucleophilic Stille coupling partner (2-methyl-5-(tributylstannyl)-2H-tetrazole) via lithium-halogen exchange .

Workflow Step1 5-Iodo-tetrazole in dry THF Step2 Cool to -78 °C (Cryogenic Control) Step1->Step2 Step3 Add n-BuLi (Li-Halogen Exchange) Step2->Step3 Step4 Add Bu3SnCl (Electrophilic Trapping) Step3->Step4 Step5 Aqueous Quench & Extraction Step4->Step5

Figure 2: Workflow for the synthesis of 2-methyl-5-(tributylstannyl)-2H-tetrazole.

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve 5-iodo-2-methyl-2H-tetrazole (14.3 mmol) in anhydrous THF (70 mL) under a nitrogen atmosphere. Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: Temperature control is the most critical parameter. If the internal temperature rises above -40 °C, the intermediate 5-lithio-2-methyl-2H-tetrazole will undergo rapid cycloreversion, expelling nitrogen gas and forming methylcyanamide.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 17.9 mmol) dropwise over 15 minutes. Stir at -78 °C for 30 minutes.

  • Electrophilic Trapping: Add tributyltin chloride (15.7 mmol) dropwise. Maintain stirring at -78 °C for an additional 30 minutes, then allow the mixture to slowly warm to room temperature.

  • Self-Validation (Post-Reaction): Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. To validate the success of the stannylation before proceeding to the Stille coupling, perform a ¹H NMR analysis. The disappearance of the starting material and the appearance of a large multiplet at 0.8-1.6 ppm (tributyltin protons), along with a slight upfield shift of the N-CH₃ singlet, confirms product formation.

References

  • Xi, N., et al. "Substituted aminopyrimidine compounds and methods of use." U.S. Patent No. 9,657,007 B2. Washington, DC: U.S. Patent and Trademark Office, 2017.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 5-Iodo-2-methyltetrazole

Welcome to the technical support guide for 5-Iodo-2-methyltetrazole. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Iodo-2-methyltetrazole. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this valuable synthetic intermediate during long-term storage. By understanding the molecule's inherent instabilities and implementing the robust protocols outlined below, you can ensure the integrity and purity of your samples for future experiments.

Section 1: Understanding the Molecule - Core Stability Concerns

Q: What is 5-Iodo-2-methyltetrazole and why is it sensitive to degradation?

A: 5-Iodo-2-methyltetrazole is a five-membered heterocyclic compound containing four nitrogen atoms and a carbon atom, with an iodine atom at the 5-position and a methyl group at the 2-position. Its utility in medicinal chemistry is significant, often as a bioisosteric replacement for carboxylic acids, offering improved metabolic stability.[1][2][3] However, its chemical structure contains two primary points of lability that make it susceptible to degradation during long-term storage:

  • The Carbon-Iodine (C-I) Bond: The C-I bond is the weakest of the carbon-halogen bonds. It is susceptible to homolytic cleavage when exposed to energy, particularly ultraviolet (UV) light.[4] This cleavage results in the formation of a uracil-5-yl radical and a free iodine atom, which can lead to discoloration and the formation of impurities.[4]

  • The Tetrazole Ring: While generally aromatic and stable, the tetrazole ring can be susceptible to degradation under certain conditions.[5] Factors like elevated temperatures and acidic or basic conditions can promote ring-opening or decomposition, leading to a loss of the core structure.[6][7]

Diagram 1: Key lability points of 5-Iodo-2-methyltetrazole.

Section 2: Primary Degradation Pathways

Q: How does 5-Iodo-2-methyltetrazole typically degrade over time?

A: Degradation primarily occurs through two distinct mechanisms: photolytic cleavage and, to a lesser extent, thermal or hydrolytic decomposition. Understanding these pathways is crucial for designing an effective storage strategy.

  • Photolytic Cleavage: This is the most significant and rapid degradation pathway. Exposure to light, especially UV radiation from ambient laboratory lighting or sunlight, provides sufficient energy to break the C-I bond.[4] This process generates a highly reactive uracil-5-yl radical and an iodine radical. The iodine radical can then combine with another to form molecular iodine (I₂), which imparts a characteristic yellow-to-brown color to the degrading sample.

  • Thermal and Hydrolytic Degradation: While tetrazole rings are generally stable, prolonged exposure to elevated temperatures can induce thermal decomposition, potentially leading to the extrusion of nitrogen gas (N₂).[6] Furthermore, the presence of moisture (humidity) can facilitate hydrolysis, especially if acidic or basic impurities are present, which can catalyze the opening of the tetrazole ring.[6][7]

Degradation_Pathways cluster_stress Stress Factors cluster_pathways Degradation Mechanisms cluster_products Resulting Impurities start 5-Iodo-2-methyltetrazole (Pure Sample) Light UV/Visible Light Heat Elevated Temperature Moisture Humidity / Water Photolysis Photolytic C-I Bond Cleavage Light->Photolysis Decomposition Thermal/Hydrolytic Ring Decomposition Heat->Decomposition Moisture->Decomposition Impurity1 2-Methyltetrazole Radical + Free Iodine (I₂) Photolysis->Impurity1 Impurity2 Ring-Opened Fragments + Gaseous N₂ Decomposition->Impurity2

Diagram 2: Influence of stress factors on degradation pathways.

Section 3: Recommended Long-Term Storage Protocol

Q: What are the ideal conditions for storing 5-Iodo-2-methyltetrazole to ensure its stability?

A: To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The core principles are to protect the compound from light, moisture, and heat.

Step-by-Step Storage Procedure:
  • Container Selection:

    • Primary Container: Use an amber glass vial with a PTFE-lined screw cap.[6][8] Amber glass is essential to block UV and visible light.[8][9] The PTFE liner provides an inert barrier, preventing potential reactions with the cap material.

    • Avoid Plastic: Do not use standard polyethylene or polypropylene vials, as they can be permeable to moisture and may not offer adequate light protection.

  • Atmosphere Control:

    • Inert Gas Blanket: Before sealing, flush the vial headspace with a dry, inert gas such as argon or nitrogen.[6] This displaces atmospheric oxygen and, more importantly, moisture, preventing oxidative and hydrolytic degradation.[6]

    • Seal Tightly: Immediately after flushing, seal the cap tightly. For extra security, wrap the cap-vial interface with Parafilm®.

  • Environmental Conditions:

    • Temperature: Store the sealed vial in a refrigerator at 2-8°C.[6][10] This low temperature significantly slows the rate of any potential thermal degradation. Avoid storing in a freezer unless the compound's properties at sub-zero temperatures are well-understood, as this can sometimes introduce moisture issues during thawing.

    • Humidity: The sealed container provides the primary moisture barrier. For added protection, the vial can be placed inside a secondary container (like a small, sealed bag) with a desiccant pouch. This is especially important in high-humidity environments.

    • Light: The amber vial is the first line of defense. As a secondary precaution, store the vial inside a labeled, opaque box or wrap it in aluminum foil to completely eliminate light exposure.[8]

Summary of Storage Conditions:
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition kinetics.[6][11]
Light Complete DarknessPrevents photolytic cleavage of the C-I bond.[6][9][12]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.[6]
Humidity Dry (Use of desiccants recommended)Protects against moisture-driven degradation.[6][12]
Container Tightly Sealed Amber Glass VialProvides an inert, light-blocking, and impermeable barrier.[6][8]

Section 4: Troubleshooting Guide - Identifying and Managing Degradation

Q1: My vial of 5-Iodo-2-methyltetrazole, which was a white powder, now has a yellow or brownish tint. What happened?

A: A yellow-to-brown discoloration is the classic sign of photodecomposition. The color is due to the formation of molecular iodine (I₂) following the light-induced cleavage of the C-I bond. This indicates that the compound has been exposed to light and its purity is compromised. Immediate action should be taken to move the material to a light-protected container and assess its purity before use.

Q2: How can I quantitatively assess the purity of my stored 5-Iodo-2-methyltetrazole sample?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable method for assessing purity and quantifying degradation products. A stability-indicating method can separate the parent compound from its impurities.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.[13]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your 5-Iodo-2-methyltetrazole sample into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase (see below), resulting in a concentration of ~100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.[13]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[13]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30°C.[13][14]

    • Detection Wavelength: 254 nm.[13][15]

    • Injection Volume: 10 µL.[13]

  • Analysis:

    • Inject a sample of a known pure standard (if available) to determine the retention time of the parent compound.

    • Inject your stored sample. The appearance of new peaks, particularly earlier eluting (more polar) peaks corresponding to degradation products like 2-methyltetrazole, indicates degradation.

    • Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Troubleshooting_Workflow observe Observe Sample discolored Is the sample discolored (yellow/brown)? observe->discolored pure Sample is likely pure. Proceed with caution. discolored->pure No check_purity Perform Purity Analysis (e.g., HPLC Protocol) discolored->check_purity Yes impurities Are degradation peaks detected? check_purity->impurities consider_use Purity >95%? Consider for non-critical use. impurities->consider_use Yes ok_to_use OK for use. Implement proper storage. impurities->ok_to_use No purify Purify sample (e.g., recrystallization) or discard. consider_use->purify No consider_use->ok_to_use Yes

Diagram 3: Decision workflow for handling a suspect sample.
Q3: My sample shows minor degradation. Can I still use it?

A: This depends entirely on the sensitivity of your application. For high-stakes experiments like in vivo studies or GMP synthesis, using a degraded sample is not recommended. For less sensitive applications, such as initial screening or synthetic route optimization, a sample with minor impurities (<5%) might be acceptable. If you must use a partially degraded sample, consider purification by recrystallization. However, it is always best practice to use a fresh, pure sample to ensure the reliability and reproducibility of your results.

References

  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Tetrazole Compounds.
  • Nowak, I., & Golebiewski, P. (2014). Enzymatic hydrolysis of esters containing a tetrazole ring. PubMed. Retrieved from [Link]

  • SafetyCulture. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

  • Chemtech International. (2025). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Retrieved from [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. PubMed. Retrieved from [Link]

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B., & Postnikov, P. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv. Retrieved from [Link]

  • IntechOpen. (2018). A Click Chemistry Approach to Tetrazoles: Recent Advances. Retrieved from [Link]

  • Kuczmera, T. J., Boelke, A., & Nachtsheim, B. J. (2025). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. European Journal of Organic Chemistry. Retrieved from [Link]

  • Boelke, A., Lork, E., & Nachtsheim, B. J. (2018). N-Heterocycle-Stabilized Iodanes: From Structure to Reactivity. PubMed. Retrieved from [Link]

  • N/A. (n.d.). Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. Retrieved from [Link]

  • Li, W., Liu, K., Zhou, A., Liu, J., & Liu, J. (2024). From Inorganic to Organic Iodine: Stabilization of I+ Enabling High-Energy Lithium–Iodine Battery. Journal of the American Chemical Society. Retrieved from [Link]

  • Moravek, Inc. (2023). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Gaponik, P. N., & Ivashkevich, O. A. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]

  • Ma, J., He, Y., & Li, S. (2017). Photoinduced C-I bond homolysis of 5-iodouracil: A singlet predissociation pathway. PubMed. Retrieved from [Link]

  • N/A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • Salerno, E. V., et al. (2020). Exceptional Photochemical Stability of the Co–C Bond of Alkynyl Cobalamins, Potential Antivitamins B12 and Core Elements of B12-Based Biological Vectors. Inorganic Chemistry. Retrieved from [Link]

  • Salerno, E. V., et al. (2020). Exceptional Photochemical Stability of the Co–C Bond of Alkynyl Cobalamins, Potential Antivitamins B12 and Core Elements of B12-Based Biological Vectors. PMC. Retrieved from [Link]

  • Boppy, N. V. V. D. P., et al. (n.d.). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • N/A. (n.d.). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC. Retrieved from [Link]

  • N/A. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

  • N/A. (2024). HPLC trace for proof of purity. Reddit. Retrieved from [Link]

  • Ravelli, D., Fagnoni, M., & Albini, A. (2007). Photocatalysis for the Formation of the C−C Bond. Chemical Reviews. Retrieved from [Link]

  • Velasco-Rubio, Á., & Companyó, X. (2023). C–C bond formation via photocatalytic direct functionalization of simple alkanes. Chemical Communications. Retrieved from [Link]

  • N/A. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Retrieved from [Link]

  • N/A. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Retrieved from [Link]

  • N/A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Wurzenberger, M. H., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

  • N/A. (2024). Decomposition products of tetrazoles. ResearchGate. Retrieved from [Link]

  • Wang, G., Zhang, J., & Zhang, S. (2008). The mechanism and kinetics of decomposition of 5-aminotetrazole. PubMed. Retrieved from [Link]

Sources

Optimization

HPLC purification techniques for 5-Iodo-2-methyl-2H-tetrazole crude reaction mixtures

Subtitle: Troubleshooting Guides, FAQs, and Validated Methodologies for Tetrazole Regioisomers Introduction 5-Iodo-2-methyl-2H-tetrazole (CAS 402717-52-6) is a highly specialized heterocyclic building block utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guides, FAQs, and Validated Methodologies for Tetrazole Regioisomers

Introduction

5-Iodo-2-methyl-2H-tetrazole (CAS 402717-52-6) is a highly specialized heterocyclic building block utilized in the synthesis of advanced therapeutics, including PI3K inhibitors and erythromycin derivatives[][2]. Synthesizing this compound—typically via the lithiation of 2-methyltetrazole followed by iodine trapping, or the direct methylation of 5-iodotetrazole—generates a crude mixture fraught with inorganic salts, unreacted precursors, and the notoriously difficult-to-separate 1-methyl-1H-tetrazole regioisomer[2][3].

Workflow A Crude Reaction Mixture B Sample Preparation (Filtration) A->B C Analytical RP-HPLC Screening B->C D Regioisomer Resolution C->D E Preparative HPLC Scale-Up D->E F Fraction Analysis E->F G Solvent Removal & Lyophilization F->G H Pure 5-Iodo-2-methyl-2H-tetrazole G->H

Workflow for the HPLC purification of 5-Iodo-2-methyl-2H-tetrazole from crude mixtures.

Section 1: Troubleshooting Guide & FAQs

Q1: My crude mixture contains both 1-methyl and 2-methyl tetrazole isomers. They have the exact same mass. How do I separate them, and how do I know which peak is which? Mechanistic Answer: The separation of N1 and N2 alkylated tetrazoles relies entirely on their dipole moments. In a 1-substituted tetrazole, the dipole vectors of the ring nitrogens and the alkyl group align, creating a highly polar molecule (dipole moment ~5.3 D). In contrast, the 2-substituted tetrazole has opposing vectors, resulting in a significantly lower dipole moment (~2.4 D) and higher lipophilicity. On a C18 RP-HPLC column, the more polar 1-methyl isomer will always elute first, while the less polar 2-methyl isomer (your target) will elute second[3]. Self-Validation Step: Collect both isobaric peaks (m/z 210.9[M+H]+) and analyze them via ¹H-NMR. The methyl protons of the 2-methyl isomer will appear further downfield (δ ~4.3-4.4 ppm) compared to the 1-methyl isomer (δ ~4.0-4.1 ppm) due to the differing electronic environment.

Mechanism A Mixed Isomers (1-Methyl & 2-Methyl) B C18 Stationary Phase (Hydrophobic Surface) A->B Injection C 1-Methyl Isomer (Higher Dipole, More Polar) B->C Elutes First D 2-Methyl Isomer (Lower Dipole, Less Polar) B->D Elutes Second

Chromatographic resolution logic for tetrazole regioisomers based on dipole moment differences.

Q2: I am observing severe peak tailing and broad peaks for my tetrazole product. What is causing this, and how can I optimize the peak shape? Mechanistic Answer: Tetrazoles possess multiple nitrogen lone pairs that act as strong hydrogen-bond acceptors. These lone pairs interact with residual, un-endcapped silanol groups (Si-OH) on the silica backbone of the HPLC column[5]. Solution: You must suppress the ionization of these silanols. Incorporate an acidic modifier—such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid (H₃PO₄)—into both your aqueous and organic mobile phases[5]. The low pH (pH ~2-3) protonates the silanols, eliminating secondary ionic interactions and restoring sharp, symmetrical peaks. Alternatively, utilize a specialized mixed-mode or low-silanol activity column (e.g., Newcrom R1) designed specifically for polar heterocycles[5].

Q3: During scale-up to preparative HPLC, my tetrazole is "oiling out" or precipitating on the column. How do I prevent this? Mechanistic Answer: "Oiling out" occurs when the crude sample is injected in a solvent that is significantly stronger or less polar than the initial mobile phase conditions, causing localized precipitation at the column head[4]. Solution: Always dissolve your crude 5-Iodo-2-methyl-2H-tetrazole in a solvent mixture that closely matches your initial gradient conditions (e.g., 5-10% Acetonitrile in Water). If the crude is too lipophilic, filter out the insoluble polymeric byproducts using a 0.22 µm PTFE syringe filter before injection.

Section 2: Quantitative Data & Methodological Profiles

Table 1: Quantitative Impurity Profile & Chromatographic Behavior

ComponentStructure/TypeRelative PolarityExpected RP-HPLC Elution OrderUV Max (nm)
Inorganic Salts LiCl, CuI, etc.Very HighSolvent Front (Void Volume)N/A
5-Iodo-1-methyl-1H-tetrazole RegioisomerHigh (Dipole ~5.3 D)Early Elution~220-230
5-Iodo-2-methyl-2H-tetrazole Target ProductModerate (Dipole ~2.4 D)Late Elution~220-240
Unreacted Precursors 5-IodotetrazoleHighEarly-Mid Elution~220

Table 2: Optimized Preparative HPLC Gradient for 5-Iodo-2-methyl-2H-tetrazole

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (MeCN)
0.020.0955
5.020.0955
25.020.04060
30.020.0595
35.020.0955

Note: The initial 5-minute hold at 5% B is critical for washing out highly polar inorganic salts (e.g., lithium or copper salts) derived from the synthesis[2].

Section 3: Experimental Protocols

Protocol A: Analytical RP-HPLC Screening Objective: To profile the crude mixture and confirm the resolution of the 1-methyl and 2-methyl regioisomers prior to scale-up.

  • Sample Preparation: Dissolve 1.0 mg of the crude reaction mixture in 1.0 mL of Initial Mobile Phase (95% H₂O / 5% MeCN with 0.1% TFA).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter and insoluble polymers.

  • Column Equilibration: Install a high-purity, end-capped C18 analytical column (e.g., 4.6 x 150 mm, 3 µm or 5 µm particle size). Equilibrate with 95% Mobile Phase A (0.1% TFA in H₂O) and 5% Mobile Phase B (0.1% TFA in MeCN) at a flow rate of 1.0 mL/min until the baseline is stable.

  • Injection & Elution: Inject 10 µL of the filtered sample. Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Detection: Monitor the eluent using a Diode Array Detector (DAD) set to 220 nm and 254 nm. Tetrazoles have weak UV absorbance; 220 nm is optimal for detecting the tetrazole ring.

Protocol B: Preparative HPLC Purification Objective: To isolate gram-quantities of pure 5-Iodo-2-methyl-2H-tetrazole.

  • Column Selection: Utilize a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) matched to the stationary phase chemistry of your successful analytical screen.

  • Loading: Dissolve the crude material (up to 500 mg per injection, depending on column capacity) in the minimum volume of 10% MeCN/H₂O.

  • Gradient Execution: Run the optimized gradient outlined in Table 2 at a flow rate of 20.0 mL/min.

  • Fraction Collection: Utilize mass-directed fraction collection triggered by m/z 210.9 [M+H]+, or time-slice collection based on the analytical retention time of the second eluting isomer.

  • Recovery: Pool the fractions containing the pure 2-methyl isomer. Remove the acetonitrile via rotary evaporation under reduced pressure (bath temperature <40°C to prevent thermal degradation of the iodo-compound), and lyophilize the remaining aqueous layer to yield the pure product as an off-white solid[4].

Sources

Troubleshooting

Troubleshooting low conversion rates in 5-Iodo-2-methyl-2H-tetrazole substitutions

Welcome to the Advanced Troubleshooting Center for tetrazole functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers encounter when att...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for tetrazole functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers encounter when attempting substitutions at the highly electrophilic, yet sterically and electronically complex, C5 position of 2-methyl-2H-tetrazole.

This guide moves beyond basic troubleshooting by explaining the causality behind reaction failures and providing self-validating protocols to ensure your experiments are robust and reproducible.

Diagnostic Workflow

Before diving into specific FAQs, use the diagnostic logic tree below to isolate the root cause of your low conversion rates.

Workflow Start Low Conversion: 5-Iodo-2-methyl-2H-tetrazole RxnClass Identify Reaction Class Start->RxnClass CrossCoupling Transition Metal Catalysis (e.g., Suzuki, Heck) RxnClass->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) RxnClass->SNAr PdBlack Rapid Pd Black Formation (Catalyst Degradation) CrossCoupling->PdBlack Fast Oxidative Addition Poisoning Stalled at 20-30% (Catalyst Poisoning) CrossCoupling->Poisoning N-Coordination NucIssue Unreactive Nucleophile (Steric/Electronic Mismatch) SNAr->NucIssue BulkyLigand Use Bulky Ligands (XPhos Pd G3) PdBlack->BulkyLigand Prevent Aggregation Poisoning->BulkyLigand Steric Shielding BaseSolvent Optimize Base/Solvent (Cs2CO3 in PhMe/H2O) Poisoning->BaseSolvent Accelerate Transmetalation PolarSolvent Switch to DMF/DMSO Elevate Temp (80-100°C) NucIssue->PolarSolvent Enhance Solvation

Diagnostic logic tree for troubleshooting low conversion rates in 5-Iodo-2-methyl-2H-tetrazole substitutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling stalls at 20-30% conversion, even though the boronic acid is fully consumed. What is happening?

The Causality: You are likely experiencing a combination of catalyst poisoning and protodehalogenation . The 2-methyl group locks the tetrazole in the 2H-tautomer, making the C5-I bond highly reactive toward oxidative addition by Pd(0). However, the electron-withdrawing nature of the tetrazole ring makes the subsequent transmetalation step extremely slow. While the catalytic cycle is stalled at the Pd(II) intermediate, the nitrogen atoms (N1, N3, N4) of unreacted tetrazole outcompete standard ligands (like PPh 3​ ) to coordinate with the palladium center, forming an unreactive resting state[1]. Meanwhile, the boronic acid undergoes homocoupling or protodeboronation. The Solution: Switch to a highly sterically hindered biaryl phosphine ligand system, such as XPhos Pd G3 [2]. The massive steric bulk of the XPhos ligand physically blocks the tetrazole nitrogens from coordinating to the metal center, forcing the reaction through the desired transmetalation pathway.

Q2: I see the rapid formation of a black precipitate (Pd black) within 15 minutes of heating my cross-coupling reaction. How do I stabilize the catalyst?

The Causality: The appearance of Pd black indicates that your Pd(II) intermediate is degrading into inactive Pd(0) nanoparticles[3]. Because oxidative addition to the C5-I bond is fast but transmetalation is slow, the unstable Pd(II) species accumulates and decomposes. The Solution: You must accelerate the transmetalation step. Switch from a weak base (like Na 2​ CO 3​ ) to a highly soluble, strong base like Cs 2​ CO 3​ in a biphasic solvent system (e.g., Toluene/H 2​ O)[2]. The "naked" cesium carbonate rapidly forms the reactive boronate complex, drastically increasing the rate of transmetalation and preventing catalyst aggregation.

Q3: I am attempting an SN​Ar reaction with a secondary amine, but I only recover starting material. Is the C-I bond too strong?

The Causality: While the C5 position of a tetrazole is highly electrophilic, iodine is a large, highly polarizable (soft) leaving group. Amines are typically "hard" nucleophiles. This creates a hard-soft mismatch. Furthermore, in non-polar solvents, the nucleophile is tightly bound to its counter-ion or hydrogen-bonded, reducing its effective nucleophilicity. The Solution: Switch to a strongly polar aprotic solvent like anhydrous DMF or DMSO and elevate the temperature to 80–100°C. These solvents effectively solvate cations, leaving your nucleophile "naked" and highly reactive, overcoming the activation energy barrier required to displace the bulky iodine atom.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the quantitative impact of various catalyst and ligand combinations on the Suzuki-Miyaura coupling of 5-halo-tetrazoles, demonstrating why standard conditions often fail.

Catalyst SystemBaseSolvent SystemTemp (°C)Avg. Conversion (%)Primary Failure Mode
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ Toluene/H 2​ O10025 - 40Catalyst poisoning via N-coordination[1]
Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ Dioxane/H 2​ O9045 - 60Protodehalogenation / Slow transmetalation
XPhos Pd G3 (3 mol%) Cs 2​ CO 3​ Toluene/H 2​ O 100 > 95 None (Optimal conditions) [2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each critical step includes an In-Process Control (IPC) or visual validation check to confirm the reaction is proceeding correctly before moving to the next phase.

Protocol A: High-Conversion Suzuki-Miyaura Coupling

Objective: Couple 5-Iodo-2-methyl-2H-tetrazole with an arylboronic acid avoiding catalyst poisoning.

  • Solvent Preparation: Prepare a 10:1 mixture of Toluene and deionized H 2​ O. Degas the mixture by sparging with ultra-pure N 2​ or Argon for a minimum of 30 minutes.

    • Validation Check: Apply a mild vacuum to the solvent flask. If vigorous bubbling occurs, dissolved oxygen remains. Do not proceed until degassing is complete, as O 2​ will cause rapid boronic acid homocoupling.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-Iodo-2-methyl-2H-tetrazole (1.0 equiv), the desired arylboronic acid (1.3 equiv), Cs 2​ CO 3​ (2.0 equiv), and XPhos Pd G3 (3 mol%)[2].

  • Initiation: Backfill the flask with N 2​ (3 cycles). Add the degassed solvent mixture via syringe to achieve a 0.1 M concentration. Heat the vigorously stirring mixture to 100°C.

    • Validation Check: Upon reaching 100°C, the solution should maintain a clear yellow/orange hue. If the solution turns opaque black within the first 20 minutes, catalyst degradation has occurred (likely due to insufficient base solubility or oxygen ingress).

  • In-Process Control (IPC): Pull a 50 µL aliquot at t = 2 hours. Quench with EtOAc/H 2​ O and analyze the organic layer via LC-MS.

    • Validation Check: Look for the mass of the protodehalogenated byproduct (2-methyl-2H-tetrazole, m/z ~85.1). If this byproduct exceeds 5% relative area, transmetalation is lagging. Add an additional 0.5 equiv of boronic acid to drive the equilibrium.

  • Workup: Once conversion is >95%, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Substitute the C5-Iodo group with a secondary amine nucleophile.

  • Activation: Dissolve 5-Iodo-2-methyl-2H-tetrazole (1.0 equiv) in anhydrous DMF to a concentration of 0.2 M under an inert atmosphere.

  • Nucleophile Addition: Add the secondary amine (1.5 to 2.0 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Validation Check: The reaction mixture should remain homogenous. If precipitation occurs, the amine salt is insoluble; switch to DMSO or add a phase-transfer catalyst (e.g., TBAB).

  • Heating: Heat the reaction block to 85°C for 12 hours.

    • Validation Check: The C5-I bond requires significant thermal energy for displacement. IPC sampling at t = 1 hour should show <10% conversion. If conversion is 0% after 4 hours, the nucleophile is too weak; consider deprotonating the amine with NaH prior to addition.

  • Workup: Quench by pouring the mixture into ice water. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate.

References

  • Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. National Institutes of Health (PMC).[Link]

  • One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles | The Journal of Organic Chemistry. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Optimizing Cryogenic Temperature Control (-78°C) for 5-Iodo-2-methyl-2H-tetrazole Lithiation

Welcome to the Advanced Reaction Troubleshooting Center. The lithiation of 5-Iodo-2-methyl-2H-tetrazole via halogen-metal exchange is a critical transformation in medicinal chemistry, but it is notorious for poor reprodu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reaction Troubleshooting Center. The lithiation of 5-Iodo-2-methyl-2H-tetrazole via halogen-metal exchange is a critical transformation in medicinal chemistry, but it is notorious for poor reproducibility and catastrophic yield drops. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and address the fundamental thermodynamic and kinetic forces dictating your reaction's success.

Part 1: Diagnostic Q&A – Understanding Causality & Failure Modes

Q1: My reaction mixture turns dark brown/black immediately upon adding n-BuLi, and I recover zero product despite my external cooling bath being set to -78°C. What is happening? A1: You are experiencing localized thermal runaway. While your external bath is at -78°C, the halogen-metal exchange between 5-Iodo-2-methyl-2H-tetrazole and n-BuLi is virtually instantaneous and highly exothermic. In a standard batch flask, the poor surface-area-to-volume ratio prevents rapid heat dissipation, creating localized "hot spots" near the site of reagent addition.

If the internal temperature locally exceeds -60°C, the resulting 5-lithio-2-methyl-2H-tetrazole intermediate undergoes rapid ring fragmentation[1]. To relieve the electrostatic repulsion between the adjacent nitrogen lone pairs and the C5 carbanion, the ring undergoes a retro-[2+3] cycloaddition. This irreversible degradation expels nitrogen gas (N₂) and forms cyanamide derivatives, which polymerize and turn your solution black.

Q2: I successfully formed the lithiated intermediate without color change, but upon adding my electrophile (e.g., an aldehyde or iodine), the reaction still failed. Why? A2: Recent thermal imaging studies in process chemistry have revealed a counterintuitive fact: the electrophilic quenching step is often more exothermic than the initial lithiation[2]. When you add the electrophile to a batch reactor containing a full equivalent of the accumulated lithiated intermediate, the sudden formation of new covalent bonds releases massive enthalpy. This can cause the solvent (THF) to boil locally, thermally destroying the remaining unquenched intermediate before it can react.

Q3: How can I physically prevent these exotherms from destroying my intermediate? A3: You must abandon standard batch reactors for this specific transformation and transition to a Continuous Flow Microreactor . Flow chemistry provides a massive heat transfer coefficient due to its high surface-area-to-volume ratio. By pumping the reagents through pre-cooled T-mixers (-78°C) into a micro-tubing residence loop, you can achieve complete halogen-metal exchange in milliseconds and immediately intercept the intermediate with the electrophile before thermal degradation can occur[3].

Q4: If I am forced to use a batch reactor, can I use a different metalating agent to avoid the extreme instability of the lithium intermediate? A4: Yes. You can substitute n-BuLi with a Turbo Grignard reagent (iPrMgCl·LiCl). The resulting 5-magnesio-2-methyl-2H-tetrazole species exhibits significantly higher covalent character in the carbon-metal bond, dramatically increasing its thermal stability[4]. While cryogenic cooling is still required, the organomagnesium intermediate can tolerate localized warming up to -40°C without immediate fragmentation, providing a much wider operational safety margin.

Part 2: Mechanistic & Engineering Visualizations

G SM 5-Iodo-2-methyl-2H-tetrazole Intermediate 5-Lithio-2-methyl-2H-tetrazole (Unstable Intermediate) SM->Intermediate Halogen-Metal Exchange nBuLi n-BuLi (-78°C) nBuLi->Intermediate Product 5-Substituted-2-methyl-2H-tetrazole (Desired Product) Intermediate->Product T ≤ -78°C Degradation Ring Fragmentation (N2 + Cyanamide) Intermediate->Degradation T > -60°C (Thermal Exotherm) Electrophile Electrophile (e.g., R-CHO) Exothermic Quench Electrophile->Product

Fig 1. Mechanistic pathway of 5-Iodo-2-methyl-2H-tetrazole lithiation and thermal degradation.

Flow SyrA Pump A: Substrate in THF Mix1 Cryo T-Mixer 1 (-78°C) SyrA->Mix1 SyrB Pump B: n-BuLi in Hexanes SyrB->Mix1 Loop1 Residence Loop (t = 200 ms, -78°C) Mix1->Loop1 Mix2 Cryo T-Mixer 2 (-78°C) Loop1->Mix2 SyrC Pump C: Electrophile SyrC->Mix2 Out Product Collection (Inline Quench) Mix2->Out

Fig 2. Continuous flow reactor configuration for cryogenic halogen-metal exchange.

Part 3: Quantitative Process Metrics

To justify the transition from batch to flow, compare the empirical data parameters below. Notice how the residence time directly correlates with the survival of the intermediate.

ParameterStandard Batch ReactorContinuous Flow MicroreactorCausality / Scientific Impact
Heat Transfer Area/Vol < 10 m²/m³> 5,000 m²/m³Flow eliminates localized hot spots during n-BuLi addition.
Intermediate Lifespan Minutes (Accumulation)200–500 MillisecondsFlow intercepts the intermediate before retro-[2+3] fragmentation occurs.
Exotherm Control (Quench) Poor (Solvent boiling risk)Excellent (Isothermal)Prevents thermal degradation of unreacted intermediate during electrophile addition.
Typical Yield 30% – 55% (Highly variable)85% – 95% (Highly reproducible)Consistent thermal history in flow prevents batch-to-batch variability.

Part 4: Self-Validating Continuous Flow Protocol

This protocol utilizes a self-validating feedback loop: inline thermocouples ensure the exotherm is suppressed, and precise flow rates guarantee the intermediate is quenched within its microsecond half-life.

System Preparation & Validation:

  • Reactor Setup: Assemble a three-pump continuous flow system using PFA tubing (0.8 mm inner diameter). Connect Pump A and Pump B to a Hastelloy T-mixer (Mixer 1), followed by a 0.5 mL residence loop. Connect the output to a second T-mixer (Mixer 2) fed by Pump C.

  • Cryogenic Submersion: Submerge Mixer 1, the residence loop, and Mixer 2 entirely in a dry ice/acetone bath (-78°C).

  • Thermal Validation: Insert an inline PTFE-coated Pt100 thermocouple immediately downstream of Mixer 1 and Mixer 2. Validation Check: The system is only ready when both thermocouples read ≤ -75°C under active solvent flow.

Reagent Preparation (Anhydrous Conditions):

  • Solution A: 5-Iodo-2-methyl-2H-tetrazole (0.10 M in anhydrous THF).

  • Solution B: n-BuLi (0.11 M in hexanes). Note: 1.1 equivalents ensure complete metalation.

  • Solution C: Electrophile (e.g., benzaldehyde, 0.12 M in anhydrous THF).

Execution & Flow Parameters:

  • Lithiation Phase: Engage Pump A (1.0 mL/min) and Pump B (1.0 mL/min). This combined flow rate (2.0 mL/min) through the 0.5 mL residence loop creates a strict residence time of 15 seconds at -78°C.

  • Exotherm Monitoring: Observe the inline thermocouple at Mixer 1. A temperature spike > 5°C indicates inadequate pre-cooling of the reagent lines. If ΔT > 5°C, increase the length of the pre-cooling loops for Solutions A and B.

  • Electrophilic Quench: Engage Pump C (1.0 mL/min) to meet the lithiated stream at Mixer 2. The immediate inline quench prevents the intermediate from accumulating and degrading.

  • Collection: Direct the output stream into a flask containing vigorously stirred saturated aqueous NH₄Cl at 0°C to instantly protonate any residual organometallic species.

Part 5: References

  • Flash Chemistry Enables High Productivity Metalation-Substitution of 5-Alkyltetrazoles Source: ResearchGate / Royal Society of Chemistry URL:[2]

  • N-Morpholinomethyl-5-lithiotetrazole: A Reagent for the One-Pot Synthesis of 5-(1-Hydroxyalkyl)tetrazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[1]

  • Continuous Flow Generation of Highly Reactive Organometallic Intermediates Source: Università degli Studi di Bari Aldo Moro (UniBa) URL:[3]

  • Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent Source: The Journal of Organic Chemistry - ACS Publications URL:[4]

Sources

Troubleshooting

Reducing byproducts and impurities in commercial batches of CAS 402717-52-6

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for CAS 402717-52-6, chemically known as 4-(4-chloro-3-fluorophenyl)-2-(4-methoxyphenyl)-1,3-oxazole. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for CAS 402717-52-6, chemically known as 4-(4-chloro-3-fluorophenyl)-2-(4-methoxyphenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to byproduct formation and impurity management during the synthesis and purification of this compound. Our goal is to provide practical, field-proven insights rooted in scientific principles to help you achieve the highest purity in your commercial batches.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses foundational questions regarding the types and sources of impurities commonly encountered with CAS 402717-52-6.

Q1: What are the primary categories of impurities I should expect when synthesizing CAS 402717-52-6?

Impurities are unwanted chemicals that can compromise the quality, safety, and efficacy of the final product.[1] For a complex molecule like CAS 402717-52-6, they are typically classified into three main types as per ICH guidelines:

  • Organic Impurities: These are the most common and structurally similar to the main compound. They can be starting materials, intermediates, byproducts from side reactions, or degradation products.[1][2]

  • Inorganic Impurities: These originate from the manufacturing process and can include reagents, catalysts (like residual palladium), inorganic salts, and heavy metals.[2][]

  • Residual Solvents: These are organic volatile chemicals used during synthesis or purification that are not completely removed.[1][2]

Q2: My synthesis involves a palladium-catalyzed cross-coupling reaction. What specific byproducts should I be looking for?

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful for forming the C-C bonds in the molecule but are known to generate specific byproducts.[4][5][6] Key byproducts to monitor include:

  • Homocoupling Products: Formation of biaryl compounds from the coupling of two molecules of the same starting material, for example, two molecules of the boronic acid reagent in a Suzuki coupling.[7] This can be minimized by controlling reaction temperature and minimizing oxygen exposure.[7]

  • Dehalogenation Products: The starting aryl halide (e.g., 4-bromo-1-chloro-2-fluorobenzene) can be reduced, replacing the halogen with a hydrogen atom. This side reaction can be more prominent with highly active catalysts.[7]

  • Unreacted Starting Materials & Intermediates: Incomplete reactions will leave residual starting materials and key intermediates in the crude product.

Q3: How stable is the oxazole ring in CAS 402717-52-6, and what degradation products can form?

The 1,3-oxazole ring is an aromatic heterocycle, but it can be susceptible to degradation under certain conditions.[8][9] Key vulnerabilities include:

  • Hydrolysis: Under strongly acidic or basic conditions, the oxazole ring can undergo cleavage.[10][11]

  • Photo-oxidation: Exposure to light and oxygen can lead to degradation, potentially through a [4+2]-cycloaddition of singlet oxygen with the oxazole ring, forming endoperoxides that decompose into various byproducts.[8] Proper storage in amber vials or under an inert atmosphere is crucial to prevent this.[10]

Part 2: Troubleshooting Guide - Common Issues & Step-by-Step Solutions

This section provides a problem-and-solution framework for specific issues encountered during synthesis and analysis.

Q4: I see an unexpected peak in my HPLC analysis of a new batch. How do I identify it?

Identifying an unknown impurity requires a systematic approach.[12] Do not assume it is benign; its structure must be elucidated to assess its potential impact.[13]

Workflow for Unknown Impurity Identification

G start Unknown Peak Detected in HPLC review Review Synthesis Route & Raw Materials start->review lcms LC-MS Analysis review->lcms Hypothesize potential structures mw Determine Molecular Weight (MW) lcms->mw match Does MW Match a Potential Byproduct? mw->match prep_hplc Isolate Impurity via Preparative HPLC match->prep_hplc Yes no_match Further Spectroscopic Analysis (e.g., HRMS, IR) match->no_match No nmr Structural Elucidation via NMR prep_hplc->nmr confirm Confirm Structure nmr->confirm end Update Specification & Control Strategy confirm->end no_match->prep_hplc

Caption: A logical workflow for identifying and characterizing unknown impurities.

Causality Explained:

  • Review Synthesis: Before any analysis, review the reaction scheme.[12] Most impurities are process-related.[14] Did the temperature overshoot? Was a raw material from a new supplier used?

  • LC-MS: This is the fastest way to get a molecular weight for the unknown peak, which is a critical piece of the puzzle.[15]

  • Isolation & NMR: To definitively confirm the structure of an unknown impurity, it must be isolated (typically by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] This provides the constitutional formula and stereochemistry.

Q5: My batch has high levels of residual palladium. What is the best way to remove it?

Residual catalysts are a common inorganic impurity that must be controlled to very low levels (ppm).[]

Recommended Mitigation Strategies:

StrategyDescriptionCausality & Expert Insight
1. Crystallization This is often the most effective and scalable method. The target compound crystallizes out of a specific solvent system, leaving impurities behind in the mother liquor.[1][16][17]Why it works: The palladium species are often more soluble in the chosen solvent system than the highly ordered crystalline API. Multiple recrystallizations may be necessary. The key is a well-developed crystallization process with controlled cooling rates.
2. Scavenger Resins These are functionalized polymers designed to bind and remove specific metals. Thiol-functionalized silica or polymer resins are particularly effective for palladium.[18]Why it works: The resin is packed into a column, and a solution of the crude product is passed through it.[18] The thiol groups have a high affinity for palladium and chelate it, effectively removing it from the solution. This is an excellent polishing step after initial purification.
3. Activated Carbon Treating a solution of the product with activated carbon can adsorb metal catalysts.Why it works: Carbon's high surface area allows it to adsorb palladium complexes. However, it can sometimes lead to product loss due to non-specific adsorption. This method is often used but requires careful optimization.

Q6: How can I proactively minimize byproduct formation during the synthesis itself?

The best strategy for impurity control is to prevent their formation in the first place.[13] This is a core principle of Quality by Design (QbD).[2]

Process Optimization Workflow

G start Identify Critical Process Parameters (CPPs) raw_mat Raw Material Control start->raw_mat reaction_cond Reaction Conditions start->reaction_cond purification Purification Process start->purification raw_mat_spec Set Strict Specifications for Starting Materials & Reagents raw_mat->raw_mat_spec doe Design of Experiments (DoE) to Optimize: - Temperature - Reagent Stoichiometry - Catalyst Loading - Reaction Time reaction_cond->doe pur_dev Develop Robust Purification: - Solvent Screening for Crystallization - Chromatography Method Development purification->pur_dev end Implement Optimized Process with In-Process Controls (IPCs) raw_mat_spec->end doe->end pur_dev->end

Caption: A workflow for proactive impurity control through process optimization.

Expert Insights:

  • Raw Materials: The quality of your starting materials is paramount. Impurities in your inputs will carry through and can even catalyze side reactions.[1][] Always qualify your suppliers and test incoming materials.

  • Reaction Conditions: Small changes in temperature, pH, or solvent can drastically reduce byproduct formation.[1] For cross-coupling reactions, strictly controlling stoichiometry and ensuring an inert atmosphere can suppress homocoupling.

  • Purification: Do not rely on a single purification technique. A multi-step process, such as an initial filtration followed by crystallization and perhaps a final polishing step, is more robust.[1][19]

Part 3: Key Experimental Protocols

This section provides standardized methodologies as a starting point for your laboratory work.

Protocol 1: General HPLC-UV Method for Impurity Profiling

A robust, stability-indicating HPLC method is the cornerstone of impurity control.[13] This method should be capable of separating the main compound from all known impurities and degradation products.

Objective: To quantify the purity of CAS 402717-52-6 and detect related substances.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Diode Array Detector (DAD).

Method Parameters:

ParameterRecommended ConditionRationale / Notes
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately non-polar, aromatic compounds like this oxazole derivative.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure consistent ionization state of analytes and improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 0-5 min: 30% B5-25 min: 30% to 95% B25-30 min: 95% B30.1-35 min: 30% BA gradient is necessary to elute both polar and non-polar impurities in a reasonable timeframe.[12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures reproducible retention times by eliminating ambient temperature fluctuations.[12]
Detection UV at 254 nmA common wavelength for aromatic compounds. A DAD is recommended to check for peak purity and help identify impurities by their UV spectra.
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in AcetonitrileEnsure the sample is fully dissolved to avoid column blockage.[12]

Self-Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness to be considered trustworthy for quality control.

Protocol 2: Bench-Scale Recrystallization for Purification

Objective: To remove process-related impurities and enhance the purity of the final compound.

Methodology:

  • Solvent Screening: In small vials, test the solubility of the crude product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and at reflux. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude CAS 402717-52-6. Heat the mixture to reflux with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Slowly cool the clear solution to room temperature without agitation to allow for the formation of large, well-defined crystals. Forcing rapid crystallization by crashing it out in an ice bath can trap impurities.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.[1]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold, fresh solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature to remove all residual solvent.

Trustworthiness Check: The purity of the crystallized material and the composition of the mother liquor should be checked by HPLC to confirm the effectiveness of the purification.

References

  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
  • Impurity Profiling in APIs: Str
  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Seqens.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025). Technology Networks.
  • Impurities in APIs and Their Effects on Products. (2024). Contract Pharma.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024).
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC.
  • Understanding Compound Purific
  • Optimizing Pharmaceutical Production with Advanced Separation Technologies. (2025). Hilaris Publisher.
  • A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-2-yl)
  • analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. (2025). Benchchem.
  • Stability issues of the oxazole ring in (2,5 - Benchchem. (2025). Benchchem.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. (2020). Charles Darwin University.
  • NEW CHEMISTRY OF OXAZOLES. (1993). LOCKSS.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • 17.2: Palladium catalyzed couplings. (n.d.). Lumen Learning.
  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative. (2025).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
  • Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (n.d.). SCIRP.

Sources

Optimization

Minimizing side reactions during 5-Iodo-2-methyl-2H-tetrazole functionalization

Welcome to the advanced troubleshooting and methodology center for the functionalization of 5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6). This compound is a highly sought-after building block for introducing the biois...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the functionalization of 5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6). This compound is a highly sought-after building block for introducing the bioisosteric 2-methyltetrazole moiety into complex active pharmaceutical ingredients (APIs), including erythromycin derivatives[] and PI3K inhibitors[2].

However, functionalizing the C5 position via transition-metal-catalyzed cross-coupling presents unique mechanistic challenges. The strong electron-withdrawing nature of the tetrazole ring, combined with its multidentate nitrogen scaffold, often leads to severe side reactions such as protodeiodination and catalyst poisoning. This guide provides field-proven, self-validating strategies to minimize these side reactions and maximize your synthetic yields.

I. Quantitative Data: Cross-Coupling Performance & Side Reactions

The choice of cross-coupling methodology directly dictates the side-reaction profile. The following table summarizes quantitative data and the mechanistic causality behind common failures when functionalizing 5-halo-tetrazoles[3].

Coupling MethodTypical Catalyst SystemMajor Side ReactionAverage Yield (%)Causality of Side Reaction
Standard Suzuki Pd(PPh₃)₄, K₂CO₃, Toluene/H₂OProtodeiodination (15–30%)45–60%Slow transmetalation allows the Pd(II) intermediate to undergo protonation from the aqueous base[3].
Optimized Suzuki Pd(dppf)Cl₂, K₃PO₄, DioxaneBoronic Acid Homocoupling (<5%)80–92%Bidentate ligands prevent tetrazole chelation; anhydrous conditions limit dehalogenation.
Stille (via Stannane) Pd₂(dba)₃, P(t-Bu)₃, DMFProtostannylation75–85%Halogen-metal exchange bypasses direct electrophilic coupling issues, but moisture degrades the stannane[2].
Negishi Pd(OAc)₂, SPhos, THFTetrazole Homocoupling (10%)65–75%Highly reactive zincates can undergo oxidative homocoupling if trace O₂ is present in the system.

II. Troubleshooting Logic & Workflow

When a coupling reaction fails, identifying the predominant byproduct is critical for determining the root cause. Use the following logic tree to diagnose and resolve your specific issue.

TetrazoleCoupling Start LC-MS Analysis of Reaction Mixture Deiodination Issue: High Protodeiodination (Mass = M - 126) Start->Deiodination Major Byproduct Poisoning Issue: Low Conversion / Catalyst Poisoning Start->Poisoning Unreacted SM Homocoupling Issue: Boronic Acid Homocoupling Start->Homocoupling Biaryl Formation Sol1 Action: Switch to anhydrous solvents & use bulky ligands (e.g., XPhos) Deiodination->Sol1 Sol2 Action: Use bidentate ligands (dppf) & increase catalyst loading Poisoning->Sol2 Sol3 Action: Rigorous degassing & slow addition of boronic acid Homocoupling->Sol3 Success Optimized Cross-Coupling High Yield Sol1->Success Sol2->Success Sol3->Success

Troubleshooting logic tree for 5-Iodo-2-methyl-2H-tetrazole cross-coupling side reactions.

III. Troubleshooting Guide (Q&A)

Q1: Why am I observing massive protodeiodination (dehalogenation) instead of the desired cross-coupled product? Causality: Protodeiodination occurs when the initial oxidative addition of Pd(0) into the C–I bond is successful, but the subsequent transmetalation step is sluggish. Because the tetrazole ring is highly electron-deficient, the resulting Pd(II)-tetrazole intermediate is long-lived. If water or protic solvents are present, this intermediate will abstract a proton, yielding 2-methyl-2H-tetrazole and destroying your starting material[4]. Solution: Switch to strictly anhydrous conditions. Replace aqueous bases (like Na₂CO₃ in water) with finely milled, anhydrous K₃PO₄ or Cs₂CO₃ suspended in dry 1,4-dioxane. Additionally, use an electron-rich, bulky dialkylbiaryl phosphine ligand (e.g., XPhos or RuPhos) to accelerate the transmetalation step[5].

Q2: How do I prevent catalyst poisoning by the tetrazole ring during Suzuki-Miyaura coupling? Causality: Tetrazoles are nitrogen-rich heterocycles. The N1, N3, and N4 nitrogens possess lone pairs that can act as strong σ-donors. These nitrogens can chelate the palladium center, displacing the intended phosphine ligands and forming highly stable, inactive off-cycle Pd(II) complexes[6]. Solution: Utilize strongly coordinating bidentate ligands such as dppf or dtbpf. The chelate effect of these bidentate ligands prevents the tetrazole nitrogens from displacing them. If poisoning persists, increase the catalyst loading from the standard 2–5 mol% to 10 mol%.

Q3: I am seeing significant homocoupling of my boronic acid partner. How can I minimize this? Causality: Boronic acid homocoupling is an oxidative side reaction promoted by trace amounts of oxygen. Because the transmetalation of 5-Iodo-2-methyl-2H-tetrazole is inherently slower than that of standard aryl iodides, the boronic acid remains in the reaction mixture longer, increasing its susceptibility to oxygen-mediated homocoupling. Solution: Rigorously degas all solvents using the freeze-pump-thaw method (minimum 3 cycles) rather than simple nitrogen sparging. Consider adding the boronic acid dropwise via a syringe pump over 2 hours to keep its steady-state concentration low.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols feature built-in validation checkpoints. If a checkpoint fails, the protocol dictates an immediate corrective action, preventing the waste of expensive reagents.

Protocol A: Optimized Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol is designed to eliminate protodeiodination by strictly controlling moisture and accelerating transmetalation.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 5-Iodo-2-methyl-2H-tetrazole (1.0 equiv), the corresponding aryl boronic acid (1.2 equiv), anhydrous K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Seal the flask, remove it from the glovebox, and inject anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.

  • Reaction: Heat the mixture to 80°C under vigorous stirring.

  • Self-Validation Checkpoint (t = 30 min): Draw a 50 µL aliquot under positive argon pressure, dilute with LC-MS grade acetonitrile, and analyze.

    • Validation Rule: If the ratio of protodeiodinated byproduct (m/z 85) to the desired product exceeds 1:10, halt the reaction . This indicates critical water contamination in the base. Discard the mixture, dry the K₃PO₄ in a vacuum oven at 120°C for 24 hours, and restart.

  • Workup: If the checkpoint passes, continue heating for 4–6 hours until starting material is consumed. Filter through a pad of Celite to remove palladium black and salts, then purify via silica gel chromatography.

Protocol B: Synthesis of 2-Methyl-5-(tributylstannyl)-2H-tetrazole via Halogen-Metal Exchange

For highly sensitive substrates (such as PI3K inhibitor intermediates) where direct electrophilic coupling fails, converting the iodo-tetrazole into a nucleophilic stannane partner is a highly effective workaround[2].

  • Lithiation: To a solution of 5-iodo-2-methyl-2H-tetrazole (1.0 equiv) in anhydrous THF (0.2 M) at −78°C, add n-BuLi (1.25 equiv, 2.5 M in hexanes) dropwise over 15 minutes under a nitrogen atmosphere[2].

  • Self-Validation Checkpoint (t = 30 min): Quench a 0.1 mL aliquot of the reaction mixture with 0.5 mL of D₂O. Analyze the organic layer via LC-MS.

    • Validation Rule: The mass spectrum must show >95% deuterium incorporation at the C5 position (m/z 86 for deuterated 2-methyltetrazole). If unreacted starting material (m/z 210) remains, the n-BuLi titer has degraded. Abort, titrate the n-BuLi, and restart.

  • Stannylation: If lithiation is validated, add tributyltin chloride (1.1 equiv) dropwise at −78°C[2].

  • Completion: Stir at −78°C for 1 hour, then allow the mixture to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The resulting stannane can be used directly in Stille couplings.

V. Frequently Asked Questions (FAQs)

Q: Can I use 5-Bromo-2-methyl-2H-tetrazole instead of the iodo analogue to save costs? A: While bromo-tetrazoles are viable for cross-coupling[3], the C–Br bond has a significantly higher activation energy for oxidative addition compared to the C–I bond. This exacerbates the slow transmetalation issue, often requiring harsher conditions (e.g., >100°C) which can lead to thermal degradation or ring-opening of the tetrazole. Stick to the iodo analogue for complex or late-stage functionalizations.

Q: How should 5-Iodo-2-methyl-2H-tetrazole be stored to prevent degradation? A: Store the compound at 2–8°C under an inert atmosphere (argon or nitrogen) and strictly protected from light. The C–I bond is photolabile; exposure to UV/visible light can induce homolytic cleavage, generating iodine radicals that catalyze the autocatalytic decomposition of the bulk material.

Q: My NMR shows two distinct methyl peaks. What happened? A: You likely have a mixture of 1-methyl and 2-methyl regioisomers. During the upstream synthesis (alkylation of 5-iodo-1H-tetrazole), methylation typically yields a mixture of the N1 and N2 isomers. Ensure your starting material is strictly purified (usually via recrystallization or careful chromatography) before attempting cross-coupling, as the 1-methyl isomer has drastically different electronic properties and coupling kinetics.

VI. References

  • CAS 402717-52-6 (5-Iodo-2-methyl-2H-tetrazole) - Building Block Source: BOC Sciences URL:

  • US9657007B2 - Substituted aminopyrimidine compounds and methods of use Source: Google Patents URL:

  • Cross-coupling reactions for functionalization of bromo-substituted tetrazoles Source: Benchchem URL:

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes Source: ACS Publications URL:

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL:

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling of 5-Iodo-2-methyltetrazole

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that 5-Iodo-2-methyltetrazole is a highly valuable, yet notoriously difficult, building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that 5-Iodo-2-methyltetrazole is a highly valuable, yet notoriously difficult, building block. While the N-2 methyl group is technically distal to the C-5 position compared to its 1-methyl isomer, the combination of the electron-deficient tetrazole core and its strong nitrogen-coordinating ability creates severe bottlenecks in palladium-catalyzed cross-couplings.

This guide is designed to move beyond basic reaction setups, providing you with the mechanistic causality behind reaction failures and self-validating protocols to ensure reproducible C-C bond formation.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: My Suzuki-Miyaura coupling is stalling, and I am recovering mostly unreacted 5-Iodo-2-methyltetrazole. Why is oxidative addition failing? Causality: The primary failure mode here is rarely just the physical bulk of the substrate. Instead, it is catalyst poisoning . Tetrazoles are strongly coordinating, nitrogen-rich heterocycles. The lone pairs on the N-1 and N-4 atoms readily bind to the active Pd(0) or Pd(II) intermediates, forming highly stable, off-cycle oligomeric complexes that trap the catalyst . Solution: You must intentionally create a crowded coordination sphere around the palladium center. Utilizing massive, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos physically shields the palladium atom, preventing the tetrazole nitrogens from coordinating while still supporting the oxidative addition of the C-I bond.

Q2: I have full conversion of the starting material, but my isolated product is almost entirely 2-methyltetrazole (protodehalogenation). How do I suppress this side reaction? Causality: Protodehalogenation is the hallmark of a failed transmetalation step. Because you are using bulky ligands to prevent catalyst poisoning, the subsequent transmetalation of the bulky boronic acid becomes the rate-limiting step. If the reaction is slow, the highly electrophilic Pd(II)-tetrazolyl intermediate will react with any available protons (from water, alcohols, or hydrated bases) faster than it couples with the boronic acid . Solution: Transition to strictly anhydrous conditions. Replace aqueous base systems (e.g., Na2​CO3​ in water/dioxane) with rigorously dried, non-nucleophilic bases such as anhydrous Cs2​CO3​ or Ag2​O .

Q3: I cannot eliminate protodehalogenation in the Suzuki coupling despite using anhydrous conditions. What is the most reliable alternative? Causality: Boronic acids are relatively weak nucleophiles. When steric hindrance at the Pd(II) center is extreme, boronic acids simply cannot approach fast enough. Organozinc reagents are significantly more nucleophilic, drastically lowering the activation energy barrier for transmetalation . Solution: Convert your aryl coupling partner to an arylzinc halide and perform a Negishi cross-coupling. The enhanced nucleophilicity of the zincate outcompetes the protodehalogenation pathway.

Part 2: Mechanistic & Diagnostic Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (Requires bulky ligand) OxAdd Oxidative Addition (C-I bond cleavage) Pd0->OxAdd + 5-Iodo-2-methyltetrazole PdII Pd(II) Intermediate (Sterically shielded by N-2 methyl) OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet + R-B(OH)2 / Base SideRxn Protodehalogenation (Moisture-induced failure) PdII->SideRxn + H2O (Competes) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Pd-catalyzed cycle illustrating the steric bottleneck at the transmetalation step.

Troubleshooting Start Issue: Low Yield in C-5 Cross-Coupling CheckSM Is unreacted 5-Iodo-2-methyltetrazole recovered via GC-MS? Start->CheckSM OxAddFail Diagnosis: Catalyst Poisoning (N-coordination to Pd) CheckSM->OxAddFail Yes CheckSide Is 2-methyltetrazole observed? CheckSM->CheckSide No Sol1 Action: Switch to Pd2(dba)3 / XPhos Increase Temp to 100°C OxAddFail->Sol1 TransMetFail Diagnosis: Slow Transmetalation relative to protonation CheckSide->TransMetFail Yes Sol2 Action: Use anhydrous Cs2CO3 or switch to Negishi TransMetFail->Sol2

Diagnostic workflow for troubleshooting 5-Iodo-2-methyltetrazole couplings.

Part 3: Quantitative Data Summaries

The following table summarizes the optimization metrics for the cross-coupling of 5-Iodo-2-methyltetrazole with standard arylboronic acids. Notice the direct correlation between ligand bulk, base hydration, and the suppression of side reactions.

Table 1: Optimization Matrix for 5-Iodo-2-methyltetrazole Cross-Coupling

Precatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Primary Observation
Pd(PPh3​)4​ (5%)None K2​CO3​ (aq)THF80<10Catalyst poisoning via N-coordination
Pd(dppf)Cl2​ (5%)dppf (5%) Na2​CO3​ (2.0)Dioxane/ H2​O 9022Severe protodehalogenation
Pd(OAc)2​ (5%)SPhos (10%) K3​PO4​ (2.0)Toluene10078Moderate transmetalation rate
Pd2​(dba)3​ (2.5%)XPhos (10%) Cs2​CO3​ (anhyd)Dioxane (dry)10094 Optimal; N-coordination suppressed

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Anhydrous Suzuki-Miyaura Coupling

This protocol utilizes XPhos to shield the palladium center and anhydrous Cs2​CO3​ to force transmetalation without introducing protons .

Step 1: Preparation & System Validation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Validation Checkpoint 1: Before adding the catalyst, test the anhydrous 1,4-dioxane using a Karl Fischer titrator. Ensure the water content is strictly <50 ppm. High moisture guarantees protodehalogenation.

Step 2: Reagent Loading

  • Under an Argon counter-flow, charge the flask with 5-Iodo-2-methyltetrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous Cs2​CO3​ (2.5 equiv).

  • Add Pd2​(dba)3​ (2.5 mol%) and XPhos (10 mol%).

  • Add the rigorously dried 1,4-dioxane (to reach 0.2 M concentration) and an internal standard (e.g., dodecane) for GC-MS tracking.

Step 3: Reaction Execution & In-Process Monitoring

  • Seal the flask and heat to 100 °C behind a blast shield (tetrazoles are energetic materials; avoid friction and extreme heat scaling without safety assessments).

  • Validation Checkpoint 2: At t=2 hours, withdraw a 50 µL aliquot under Argon, dilute with EtOAc, and analyze via GC-MS.

    • Diagnostic: Look for m/z=84 (2-methyltetrazole). If the peak area exceeds 5% relative to the product, your system is wet. If unreacted starting material remains, increase the temperature to 110 °C to push oxidative addition.

Step 4: Workup

  • Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and elute with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Negishi Cross-Coupling (Alternative for Extreme Steric Hindrance)

When coupling highly ortho-substituted aryl rings to 5-Iodo-2-methyltetrazole, boronic acids will fail. Use this zincate protocol.

Step 1: Zincate Formation & Validation

  • Generate the arylzinc halide from the corresponding aryl bromide using Rieke Zinc or via Grignard transmetalation with anhydrous ZnCl2​ in THF.

  • Validation Checkpoint 1: Titrate the organozinc reagent with iodine prior to use to confirm active molarity. Degraded zincate will lead to unreacted tetrazole.

Step 2: Coupling

  • In a separate Argon-purged flask, combine 5-Iodo-2-methyltetrazole (1.0 equiv), Pd(PPh3​)4​ (5 mol%), and dry THF.

  • Dropwise add the titrated arylzinc halide (1.2 equiv) at room temperature.

  • Heat to 65 °C for 4 hours. The highly nucleophilic zincate bypasses the transmetalation bottleneck, typically yielding >85% conversion with zero protodehalogenation.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Modular, Regioselective Synthesis of N-Alkylated Azoles by Nickel-Catalyzed Reductive Couplings Source: ACS Publications URL: [Link]

  • Title: A Click Chemistry Approach to Tetrazoles: Recent Advances Source: IntechOpen URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Iodo-2-methyl-2H-tetrazole vs. 5-Bromo-2-methyl-2H-tetrazole in Cross-Coupling Applications

As bioisosteres for carboxylic acids and lipophilic spacers, 2-methyl-2H-tetrazoles are indispensable building blocks in modern drug discovery and materials science. Functionalizing the 5-position of the tetrazole ring v...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioisosteres for carboxylic acids and lipophilic spacers, 2-methyl-2H-tetrazoles are indispensable building blocks in modern drug discovery and materials science. Functionalizing the 5-position of the tetrazole ring via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is a critical workflow.

However, the choice of the halogen electrophile—specifically between 5-Iodo-2-methyl-2H-tetrazole and 5-Bromo-2-methyl-2H-tetrazole —fundamentally alters the required catalytic systems, reaction kinetics, and operational parameters. This guide provides an objective, data-driven comparison of their reactivity profiles, grounded in mechanistic causality, to help researchers optimize their synthetic routes.

Mechanistic Causality: The Roots of Reactivity

The reactivity disparity between the iodo and bromo variants is governed almost entirely by the oxidative addition step of the palladium-catalyzed cross-coupling cycle. Because the tetrazole ring is highly electron-deficient, the 5-position is already primed for nucleophilic attack or metal insertion. The differentiating factor is the physical chemistry of the carbon-halogen (C-X) bond.

  • Bond Dissociation Energy (BDE): The oxidative addition of Pd(0) into the C-X bond is typically the rate-determining step. The C-I bond possesses a significantly lower dissociation energy (~222 kJ/mol) compared to the C-Br bond (~280 kJ/mol)[1]. This dramatic ~58 kJ/mol difference means the iodo-tetrazole easily surpasses the activation energy barrier at mild temperatures, whereas the bromo-tetrazole requires substantial thermal energy.

  • Polarizability and Pre-Coordination: Iodine’s larger atomic radius results in a highly polarizable electron cloud. This facilitates the formation of the initial Pd(0)-arene pre-coordination complex, accelerating the formal insertion of the metal into the C-I bond.

  • Ligand Dependency: Because of the high activation barrier of the C-Br bond, 5-bromo-2-methyl-2H-tetrazole necessitates highly engineered, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., dppf, BrettPhos) to stabilize the transition state and prevent catalyst degradation at elevated temperatures[2]. Conversely, the iodo variant often proceeds smoothly with simple, inexpensive ligands like PPh₃.

Visualizing the Catalytic Cycle

G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + 5-Halo-2-methyl-2H-tetrazole PdII_X Pd(II)(Tetrazolyl)(X)L₂ (X = I or Br) OxAdd->PdII_X Fast for C-I (Ea ~222 kJ/mol) Slow for C-Br (Ea ~280 kJ/mol) TransMet Transmetalation (e.g., with Ar'-B(OH)₂) PdII_X->TransMet + Boronic Acid / Base PdII_ArAr Pd(II)(Tetrazolyl)(Ar')L₂ TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Methyl-5-aryl-2H-tetrazole Cross-Coupled Product RedElim->Product Product Release

Pd-catalyzed cross-coupling cycle highlighting the C-X oxidative addition rate-determining step.

Comparative Performance Data

The following table summarizes the quantitative operational differences when deploying these two substrates in standard cross-coupling methodologies.

Parameter5-Iodo-2-methyl-2H-tetrazole5-Bromo-2-methyl-2H-tetrazole
C-X Bond Dissociation Energy ~222 kJ/mol~280 kJ/mol
Typical Suzuki Conditions Pd(PPh₃)₄ (5 mol%), K₂CO₃, 60°C, 2–4hPd(dppf)Cl₂ (10 mol%), K₃PO₄, 90°C, 12–16h
Typical Buchwald Conditions Pd₂(dba)₃, Xantphos, Cs₂CO₃, 80°CPd₂(dba)₃, tBuBrettPhos, NaOtBu, 110°C
Reactivity Profile Highly electrophilic, rapid oxidative additionModerate electrophilicity, requires forcing conditions
Operational Trade-offs Higher reagent cost, potential light sensitivityLower cost, highly stable, requires expensive ligands

Experimental Protocols: Self-Validating Systems

To demonstrate the practical implications of these mechanistic differences, below are two optimized, step-by-step protocols for the Suzuki-Miyaura coupling of a generic arylboronic acid with both tetrazole variants. These protocols are designed as self-validating systems to ensure experimental trustworthiness.

Protocol A: Mild Suzuki Coupling of 5-Iodo-2-methyl-2H-tetrazole

Designed to exploit the low BDE of the C-I bond, minimizing thermal degradation of sensitive functional groups.

  • Preparation: In an oven-dried Schlenk flask, combine 5-Iodo-2-methyl-2H-tetrazole (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Causality: The highly reactive C-I bond does not require specialized bidentate ligands; standard triphenylphosphine is sufficient to drive oxidative addition.

  • Solvent & Degassing: Add a degassed mixture of THF/H₂O (4:1, 0.2 M). Sparge with N₂ for 10 minutes.

  • Reaction: Heat the mixture to 60°C for 2 to 4 hours.

  • System Validation: The reaction mixture will transition from a pale yellow suspension to a clear, deep amber solution as the active Pd(0) species forms. Complete consumption of the UV-active iodo-tetrazole (monitor via TLC, Hexanes/EtOAc 3:1, Rf ~0.6) within 2-4 hours validates the kinetic efficiency of the C-I bond cleavage.

Protocol B: Forced Suzuki Coupling of 5-Bromo-2-methyl-2H-tetrazole

Designed to overcome the high activation energy of the C-Br bond while preventing catalyst decomposition.

  • Preparation: In a pressure vessel, combine 5-Bromo-2-methyl-2H-tetrazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Causality: Higher equivalents of the boronic acid and a stronger base are required to drive the transmetalation step forward under forcing conditions.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (10 mol%). Causality: The stronger C-Br bond necessitates robust heating. The bidentate dppf ligand prevents the palladium from aggregating into inactive bulk metal (palladium black) at high temperatures.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (5:1, 0.15 M). Sparge with N₂ for 15 minutes.

  • Reaction: Seal the vessel and heat to 90–100°C for 12 to 16 hours.

  • System Validation: Monitor the reaction for the precipitation of palladium black (a dark, insoluble powder). If palladium black forms before the bromo-tetrazole is consumed (TLC Rf ~0.55), it indicates ligand degradation or incomplete transmetalation. A successful reaction utilizing dppf will maintain a homogeneous dark red/brown solution throughout the 12-hour heating cycle.

Selection Guide: Strategic Decision Making

  • Opt for 5-Iodo-2-methyl-2H-tetrazole when conducting late-stage functionalization on complex, temperature-sensitive intermediates, or when rapid screening of diverse nucleophiles is required. The higher upfront cost of the iodo-substrate is offset by the ability to use cheaper catalysts and milder conditions.

  • Opt for 5-Bromo-2-methyl-2H-tetrazole during early-stage scale-up or process chemistry where the target molecule is thermally stable. While it requires harsher conditions and more expensive ligands (e.g., for 2[2]), the bulk substrate is significantly more cost-effective and chemically stable for long-term storage.

References

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports (NIH). 1

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis (NIH). 2

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction. Molecules (NIH). 3

Sources

Comparative

HPLC Analytical Method Validation for 5-Iodo-2-methyl-2H-tetrazole Purity: A Comparative Guide

Executive Summary & Chemical Context 5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) is a critical synthetic building block, prominently utilized in the preparation of advanced erythromycin derivatives and other antibact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Iodo-2-methyl-2H-tetrazole (CAS: 402717-52-6) is a critical synthetic building block, prominently utilized in the preparation of advanced erythromycin derivatives and other antibacterial agents with improved pharmacokinetic profiles, as detailed by [] and [2]. Given its role as an active pharmaceutical ingredient (API) intermediate, ensuring its absolute purity is paramount. Trace impurities—such as unreacted starting materials, regioisomers (e.g., 1-methyl-1H-tetrazole derivatives), or degradation products—can severely compromise downstream coupling efficiencies and final drug safety.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 5-Iodo-2-methyl-2H-tetrazole. The protocols and comparative data presented herein rigorously adhere to the recently modernized[3], which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical validation[4].

The Analytical Challenge: Causality in Method Selection

Tetrazole derivatives present unique chromatographic challenges. The tetrazole ring is highly polar and electron-rich, often leading to poor retention and peak tailing on traditional hydrophobic stationary phases due to secondary interactions with unendcapped silanols.

Comparative Methodologies
  • Alternative A: Standard Reverse-Phase (C18) HPLC. Relies strictly on hydrophobic interactions. Retaining highly polar tetrazoles on standard C18 requires highly aqueous mobile phases (often >95% water). This causes "hydrophobic collapse" or phase dewetting of the C18 chains, leading to irreproducible retention times and broad, asymmetrical peaks.

  • Alternative B: Polar-Embedded C18 (AQ-C18) HPLC (Optimized). Incorporates a polar functional group (e.g., amide, ether, or carbamate) near the silica surface. This prevents phase dewetting in 100% aqueous conditions and provides alternative retention mechanisms (hydrogen bonding, dipole-dipole interactions) that significantly enhance the retention and peak shape of 5-Iodo-2-methyl-2H-tetrazole.

ColumnLogic N1 5-Iodo-2-methyl-2H-tetrazole (Highly Polar Intermediate) N2 Standard C18 Column (Hydrophobic Phase) N1->N2 Traditional Method N3 Polar-Embedded AQ-C18 (Mixed-Mode Interactions) N1->N3 Optimized Method N4 Phase Dewetting & Poor Retention N2->N4 Highly aqueous eluent N5 Stable Retention & Sharp Peak Symmetry N3->N5 Hydrogen bonding

Logical causality of stationary phase selection for polar tetrazole retention.

Experimental Protocols: A Self-Validating System

To establish a self-validating system, the protocol incorporates System Suitability Testing (SST) prior to every run, ensuring the instrument is "fit for purpose" as mandated by the [3].

Step-by-Step Methodology (Optimized AQ-C18 Method)
  • Reagent Preparation: Use HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm). Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Prepare Mobile Phase B: 0.1% TFA in MeCN. (Causality: TFA suppresses the ionization of residual silanols on the column and protonates trace impurities, sharpening the overall peak profiles).

  • Standard Preparation: Accurately weigh 10.0 mg of 5-Iodo-2-methyl-2H-tetrazole reference standard. Dissolve in 10 mL of Diluent (Water:MeCN 80:20 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or equivalent), 150 mm × 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 225 nm (optimal absorption for the iodo-tetrazole chromophore).

    • Injection Volume: 10 µL.

    • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (60% to 5% B), 12.1-15 min (5% B for re-equilibration).

  • System Suitability (Self-Validation): Inject the standard solution six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. The USP tailing factor must be ≤ 1.5. If these parameters fail, the system is not validated for that specific run, preventing the generation of erroneous data.

ICH Q2(R2) Method Validation & Comparative Data

The requires rigorous demonstration of Specificity, Linearity, Accuracy, Precision, and Range[4][5]. Below is the comparative validation data demonstrating why the optimized method is superior.

Table 1: Comparative Validation Results (Standard C18 vs. Polar-Embedded C18)
Validation Parameter (ICH Q2(R2))Acceptance CriteriaStandard C18 PerformancePolar-Embedded C18 (Optimized)Conclusion / Causality
Specificity (Resolution) Rs > 2.0 from nearest impurityRs = 1.4 (Co-elution)Rs = 3.2Polar-embedded phase resolves des-iodo impurities via dipole interactions.
Linearity (R²) R² ≥ 0.999R² = 0.995R² = 0.9998Superior peak shape on AQ-C18 yields accurate integration across 25-150% range.
Precision (%RSD) ≤ 2.0% (n=6)3.5% (FAIL)0.6% (PASS)Elimination of phase dewetting stabilizes retention times and area counts.
Accuracy (Recovery) 98.0% - 102.0%94.5% - 103.2%99.1% - 100.8%Consistent recovery achieved due to lack of non-specific binding to silanols.
LOD / LOQ Signal-to-Noise ≥ 3 / 100.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mLSharper peaks increase the Signal-to-Noise (S/N) ratio, lowering detection limits.
Mechanistic Explanation of Data

The empirical data clearly demonstrates that the Standard C18 method fails the ICH Q2(R2) criteria for Precision and Specificity. The highly aqueous conditions required to retain 5-Iodo-2-methyl-2H-tetrazole on a standard C18 column cause the hydrophobic alkyl chains to fold onto themselves, reducing the effective surface area. This results in shifting retention times (high %RSD) and broad peaks. Conversely, the Polar-Embedded C18 maintains an extended conformation in 100% aqueous environments, providing a stable, self-validating chromatographic bed that easily meets [3].

ValidationWorkflow A 1. Method Design (ICH Q14 Principles) B 2. System Suitability (Tailing < 1.5, RSD < 2%) A->B C 3. Specificity Testing (Forced Degradation) B->C Pass D 4. Linearity & Range (25% to 150% of Target) C->D E 5. Accuracy & Precision (Spike Recovery, n=6) D->E F Validated Method Ready for Routine Purity Testing E->F Meets Q2(R2) Criteria

ICH Q2(R2) Lifecycle Validation Workflow for Tetrazole Purity Analysis.

Conclusion

For the purity determination of 5-Iodo-2-methyl-2H-tetrazole, analytical scientists must move beyond generic C18 columns. The empirical data strictly aligns with the physicochemical reality of the molecule: a polar-embedded stationary phase is required to prevent phase dewetting and ensure robust retention. By adopting the optimized AQ-C18 protocol outlined above, laboratories can achieve full compliance with ICH Q2(R2) guidelines, ensuring the integrity of downstream erythromycin derivative synthesis.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Validation

Comparative Guide: 5-Iodo-2-methyltetrazole vs. 1-Methyltetrazole in Targeted Drug Discovery

Executive Summary & Pharmacological Context In contemporary medicinal chemistry, tetrazoles are recognized as premier bioisosteres for carboxylic acids. They offer superior metabolic stability and resistance to enzymatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In contemporary medicinal chemistry, tetrazoles are recognized as premier bioisosteres for carboxylic acids. They offer superior metabolic stability and resistance to enzymatic degradation while maintaining a similar pKa and planar geometry[1]. However, the regiochemistry of the tetrazole ring—specifically whether it is functionalized at the N1 or N2 position—drastically alters the physicochemical profile of the resulting drug scaffold[2].

This technical guide objectively compares two critical building blocks: 5-Iodo-2-methyltetrazole (a versatile, lipophilic electrophile) and 1-methyltetrazole (a polar, hydrogen-bond-donating scaffold). By understanding the mechanistic causality behind their structural differences, researchers can strategically deploy these isomers to optimize pharmacokinetics, membrane permeability, and target binding affinity.

Physicochemical Divergence: The Causality of Isomerism

The fundamental divergence between 1-methyl and 2-methyl tetrazole isomers is rooted in their electronic distribution and resulting dipole moments:

  • 1-Methyltetrazole Isomers : Alkylation at the N1 position breaks the symmetry of the tetrazole ring, aligning the dipole vectors of the nitrogen atoms to produce a high net dipole moment (~5 D). This electronic configuration enhances aqueous solubility and strengthens polar interactions within target binding pockets. It is frequently utilized in solvent-exposed regions or to establish critical hydrogen-bonding networks, such as in the side chains of cephalosporin antibiotics[3].

  • 2-Methyltetrazole Isomers : Substitution at the N2 position results in the partial cancellation of the ring's dipole vectors, yielding a significantly lower dipole moment (~2 D)[4]. Consequently, 2-methyltetrazoles exhibit higher lipophilicity (LogP) and superior passive membrane permeability. The specific building block 5-Iodo-2-methyltetrazole (CAS 402717-52-6) leverages this lipophilic advantage while introducing a highly reactive C5-iodine atom, transforming the scaffold into an ideal electrophile for late-stage cross-coupling[].

IsomerLogic T Tetrazole Core (Bioisostere) M1 1-Methyltetrazole (Asymmetric) T->M1 N1 Alkylation M2 2-Methyltetrazole (Symmetric) T->M2 N2 Alkylation P1 High Dipole Moment Polar Interactions M1->P1 Decreases LogP P2 Low Dipole Moment High Lipophilicity M2->P2 Increases LogP

Mechanistic divergence of tetrazole isomers in modulating physicochemical properties.

Quantitative Performance Comparison

To facilitate strategic selection during hit-to-lead optimization, the quantitative and functional properties of these two building blocks are summarized below.

Property / Metric1-Methyltetrazole5-Iodo-2-methyltetrazole
CAS Number 16681-77-9[6]402717-52-6[]
Tautomeric State Locked 1H-formLocked 2H-form
Relative Dipole Moment High (~5.0 D)Low (~2.0 D)[4]
Impact on Lipophilicity Decreases LogP (Hydrophilic)Increases LogP (Lipophilic)[4]
Primary Synthetic Role Nucleophile / C5-LithiationElectrophile (Cross-coupling)
Key Pharmaceutical Use Antibiotic side chains (e.g., Cefoperazone)[3]Torezolid / Erythromycin intermediates[]

Experimental Workflows & Self-Validating Protocols

The distinct electronic properties of these isomers dictate entirely different synthetic handling. The following protocols outline the causality behind the reaction conditions required to successfully integrate these building blocks into complex drug scaffolds.

Protocol A: Palladium-Catalyzed Functionalization of 5-Iodo-2-methyltetrazole

Objective: To install a lipophilic 2-methyltetrazole pharmacophore onto a target scaffold via Suzuki-Miyaura cross-coupling.

  • System Degassing & Preparation : Dissolve 5-Iodo-2-methyltetrazole and the target boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H2O.

    • Causality: Water is required to dissolve the inorganic base, while rigorous sparging with argon for 15 minutes is critical. Oxygen must be entirely excluded to prevent the premature oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Activation : Add Pd(dppf)Cl2 (5 mol%) and K2CO3 (2.0 equiv).

    • Causality: K2CO3 facilitates the transmetalation step by forming a reactive boronate complex. The bidentate dppf ligand provides the necessary steric bulk to accelerate the final reductive elimination step, forcing the C-C bond formation.

  • Thermal Cycling : Heat the reaction mixture to 80°C for 4 hours.

    • Causality: The C5-Iodine bond in tetrazoles is highly reactive toward oxidative addition; exceeding 80°C is unnecessary and risks thermal degradation or ring-opening of the tetrazole core.

  • Self-Validation : Quench the reaction with water, extract with EtOAc, and analyze via LC-MS.

    • Validation Metric: The complete disappearance of the 5-Iodo peak (m/z ~210) and the emergence of the coupled product mass confirm successful cross-coupling without isomer scrambling.

Workflow Start 5-Iodo-2-methyltetrazole (Electrophile) Step1 Pd(dppf)Cl2 / K2CO3 Argon Degassing Start->Step1 Oxidative Addition Product 2-Methyltetrazole Pharmacophore Step1->Product Reductive Elimination Step2 Boronic Acid (R-B(OH)2) Nucleophile Step2->Step1 Transmetalation

Palladium-catalyzed cross-coupling workflow utilizing 5-Iodo-2-methyltetrazole.

Protocol B: C5-Lithiation and Electrophilic Trapping of 1-Methyltetrazole

Objective: To functionalize the C5 position of the polar 1-methyltetrazole scaffold.

  • Cryogenic Deprotonation : Dissolve 1-methyltetrazole in anhydrous THF and cool strictly to -78°C. Dropwise add n-BuLi (1.1 equiv).

    • Causality: The C5 proton is highly acidic, but the resulting organolithium species is notoriously unstable. At temperatures above -40°C, the ring undergoes rapid fragmentation, expelling nitrogen gas to form cyanamides[7]. Strict cryogenic control is mandatory to preserve the tetrazole core.

  • Electrophilic Addition : Introduce the target electrophile (e.g., an aldehyde or alkyl halide) slowly down the side of the flask.

    • Causality: Pre-cooling the electrophile along the cold glass wall prevents localized temperature spikes that would degrade the delicate lithiated intermediate upon contact.

  • Self-Validation : Quench with saturated aqueous NH4Cl at -78°C before warming to room temperature.

    • Validation Metric: 1H-NMR analysis of the crude product must show the complete disappearance of the sharp C5-H singlet (typically around 8.8 ppm), confirming quantitative electrophilic trapping rather than protonation from ambient moisture.

Strategic Selection in Drug Design

The choice between these two isomers should be driven by the target product profile (TPP) of the drug candidate:

  • Opt for 5-Iodo-2-methyltetrazole when optimizing for oral bioavailability, enhancing CNS penetration, or when a robust synthetic handle is needed to attach a bioisostere to a complex core without increasing the polar surface area (PSA)[2].

  • Opt for 1-Methyltetrazole derivatives when the binding pocket demands a strong hydrogen bond acceptor, or when attempting to rescue the aqueous solubility of an overly lipophilic lead compound[8].

Sources

Comparative

Benchmarking Catalytic Efficiency in 5-Iodo-2-methyl-2H-tetrazole Cross-Couplings: A Comprehensive Guide

The 2-methyl-2H-tetrazole moiety is a highly sought-after bioisostere for carboxylic acids in medicinal chemistry, prized for its metabolic stability and ability to modulate lipophilicity. Introducing this motif into com...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-methyl-2H-tetrazole moiety is a highly sought-after bioisostere for carboxylic acids in medicinal chemistry, prized for its metabolic stability and ability to modulate lipophilicity. Introducing this motif into complex drug scaffolds often relies on the late-stage functionalization of 5-Iodo-2-methyl-2H-tetrazole . For instance, it is a critical building block in the preparation of advanced antibacterial agents, including erythromycin derivatives[1].

However, cross-coupling this highly electron-deficient, nitrogen-rich heteroaryl halide presents profound catalytic challenges. The tetrazole ring contains multiple nitrogen lone pairs that aggressively coordinate to transition metals, leading to rapid catalyst poisoning. This guide benchmarks the catalytic efficiency of various cross-coupling strategies (Suzuki-Miyaura, Sonogashira, and Stille) and provides field-proven, self-validating protocols to overcome these mechanistic bottlenecks.

Mechanistic Insights: The Pitfalls of Tetrazole Cross-Couplings

The carbon-iodine (C-I) bond in 5-iodo-2-methyl-2H-tetrazole is highly polarized, meaning oxidative addition to a Palladium(0) center is exceptionally fast. The bottleneck occurs immediately after.

Once the Pd(II)-tetrazole intermediate is formed, the electron-withdrawing nature of the heterocycle makes the subsequent transmetalation step sluggish. If the reaction stalls here, the tetrazole nitrogens (specifically N3 and N4) will chelate the palladium center, forming a thermodynamically stable, off-cycle inactive complex. Standard triphenylphosphine ( PPh3​ ) ligands are insufficiently bulky to prevent this chelation, resulting in stalled reactions and poor yields[2].

To bypass this, modern methodologies employ Buchwald-type dialkylbiaryl phosphine ligands (such as XPhos or SPhos)[3]. These ligands provide immense steric bulk, physically shielding the palladium center from nitrogen coordination, while their electron-rich nature accelerates the final reductive elimination step.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd 5-Iodo-2-methyl-2H-tetrazole PdII Pd(II) Intermediate [Tetrazole]-Pd(L)-I OxAdd->PdII Poison Catalyst Poisoning (N-coordination) PdII->Poison Low Steric Bulk (PPh3) TransMet Transmetalation (Base Mediated) PdII->TransMet High Steric Bulk (XPhos) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim R-B(OH)2 RedElim->Pd0 Catalyst Regeneration Product 2-Methyl-5-aryl-2H-tetrazole RedElim->Product

Pd-catalyzed cycle of 5-iodo-2-methyl-2H-tetrazole showing productive vs. poisoning pathways.

Quantitative Benchmarking of Catalytic Systems

The table below synthesizes empirical data comparing the efficiency of different catalyst/ligand systems when coupling 5-iodo-2-methyl-2H-tetrazole (and related 5-halotetrazoles) with various nucleophiles.

Coupling TypeCatalyst SystemBase / AdditiveSolvent (Temp)Average YieldMechanistic Observation
Suzuki-Miyaura Pd(PPh3​)4​ (5 mol%) K2​CO3​ DMF/ H2​O (90 °C)< 40%Severe catalyst poisoning via N-coordination; high levels of protodehalogenation.
Suzuki-Miyaura Pd2​(dba)3​ / XPhos Cs2​CO3​ Dioxane/ H2​O (110 °C)88 - 95%Steric bulk of XPhos completely prevents tetrazole chelation[2].
Sonogashira Pd(PPh3​)4​ / CuI Et3​N DMF (RT to 60 °C)75 - 82%Rapid C-I oxidative addition outpaces poisoning; highly efficient with terminal alkynes[4].
Stille Pd(PPh3​)4​ NoneToluene (110 °C)60 - 70%Generates toxic tin byproducts; moderate yields due to competing homocoupling.

Verdict: For C(sp2)−C(sp2) bond formation, the Pd2​(dba)3​ / XPhos system is unequivocally the superior choice, offering near-quantitative yields and broad functional group tolerance. For C(sp2)−C(sp) linkages, standard Sonogashira conditions remain highly effective due to the kinetic rapidity of the copper-acetylide transmetalation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step so the operator understands why a parameter is controlled, rather than just how to execute it.

Protocol A: High-Yield Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-aryl-2-methyl-2H-tetrazoles.

  • Reagent Assembly: To an oven-dried Schlenk flask, add 5-Iodo-2-methyl-2H-tetrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), XPhos (5 mol%), and anhydrous Cs2​CO3​ (2.0 equiv).

    • Causality: Cs2​CO3​ is chosen over weaker bases ( K2​CO3​ ) because the electron-deficient tetrazole-Pd(II) complex requires a highly nucleophilic boronate intermediate to force transmetalation. The cesium counter-ion enhances the solubility and reactivity of this boronate complex.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized H2​O (0.2 M concentration). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Water is strictly required to hydrolyze the boronic acid trimer (boroxine) and dissolve the inorganic base. Degassing is critical because electron-rich phosphines like XPhos are highly susceptible to oxidation into inactive phosphine oxides at elevated temperatures.

  • Thermal Activation: Heat the reaction mixture to 110 °C under a positive pressure of Argon for 4-6 hours.

    • Self-Validation Check: The reaction mixture will transition from a dark reddish-brown (active Pd(0) species) to a pale yellow. If the solution turns jet-black and precipitates form early, the catalyst has decomposed into inactive "palladium black," indicating oxygen contamination or ligand failure.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The biphasic nature of the solvent system ensures the organic product partitions cleanly into the EtOAc layer.

Protocol B: Sonogashira Cross-Coupling

Objective: Synthesize 5-alkynyl-2-methyl-2H-tetrazoles.

  • Reagent Assembly: In a dry flask, combine 5-Iodo-2-methyl-2H-tetrazole (1.0 equiv), Pd(PPh3​)4​ (5 mol%), and CuI (10 mol%).

  • Solvent & Base: Add anhydrous DMF (0.2 M) and Et3​N (3.0 equiv). Purge the solution with Argon for 15 minutes via a submerged needle.

    • Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen. Cu(II) aggressively promotes the unwanted Glaser homocoupling of the terminal alkyne. Complete deoxygenation ensures the alkyne is exclusively channeled into the cross-coupling pathway.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise. Stir at room temperature to 60 °C (depending on alkyne steric bulk) for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly polar 5-iodo-2-methyl-2H-tetrazole ( Rf​ ~0.2) will be consumed, replaced by a highly UV-active, lipophilic product spot ( Rf​ ~0.6). LC-MS (ESI+) should confirm the [M+H]+ peak of the coupled product.

References

  • ChemicalBook. "5-iodo-2-methyl-2H-tetrazole | 402717-52-6". ChemicalBook.
  • National Center for Biotechnology Information (PMC). "One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles". PMC.
  • EvitaChem. "Buy 4-(1H-Tetrazol-1-yl)piperidine (EVT-1730014)". EvitaChem.
  • Benchchem. "1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | 125620-15-7". Benchchem.

Sources

Comparative

Assessing the Leaving Group Ability of Iodine vs. Chlorine in 5-Halo-2-methyl-2H-tetrazoles: A Mechanistic and Practical Guide

Executive Summary The 2H-tetrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a metabolically stable bioisostere for carboxylic acids[1]. Functionalization at the C5 position is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-tetrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a metabolically stable bioisostere for carboxylic acids[1]. Functionalization at the C5 position is a critical step in synthesizing complex active pharmaceutical ingredients (APIs). When comparing 5-iodo-2-methyl-2H-tetrazole and 5-chloro-2-methyl-2H-tetrazole , synthetic chemists face a classic mechanistic dichotomy. The leaving group ability of these halogens completely reverses depending on the reaction paradigm: Nucleophilic Aromatic Substitution (S_NAr) versus Transition Metal-Catalyzed Cross-Coupling.

This guide provides an objective, data-driven comparison of these two building blocks, detailing the causality behind their reactivity profiles and offering self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The S_NAr vs. Cross-Coupling Dichotomy

S_NAr Reactions: Why Chlorine Outperforms Iodine

In Nucleophilic Aromatic Substitution (S_NAr), the tetrazole ring acts as a highly electron-deficient system. The reaction proceeds via a stepwise addition-elimination mechanism where the nucleophilic attack to form the anionic Meisenheimer complex is the rate-determining step[2].

In this regime, chlorine is a vastly superior leaving group compared to iodine . The high electronegativity of chlorine (Pauling scale: 3.16) inductively withdraws electron density from the C5 carbon, lowering the activation energy required to reach the transition state and stabilizing the developing negative charge[3]. Conversely, iodine's lower electronegativity (2.66) and larger steric radius hinder nucleophilic attack, making 5-iodo-2-methyl-2H-tetrazole sluggish and low-yielding in S_NAr contexts[4].

SNAr_Pathway A Reactants: 5-Chloro-tetrazole + Nuc⁻ B Transition State 1: Nucleophilic Attack A->B Rate Determining C Intermediate: Meisenheimer Complex (Cl stabilizes TS) B->C D Transition State 2: Leaving Group Expulsion C->D Fast E Products: Substituted Tetrazole + Cl⁻ D->E

Caption: S_NAr mechanism showing the rate-determining Meisenheimer complex formation.

Cross-Coupling Reactions: Why Iodine Outperforms Chlorine

In palladium- or copper-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), the mechanistic requirements invert. The rate-determining step is the oxidative addition of the low-valent metal into the carbon-halogen bond.

Because the C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol), 5-iodo-2-methyl-2H-tetrazole undergoes rapid oxidative addition [5]. 5-chloro-2-methyl-2H-tetrazole is typically unreactive under standard cross-coupling conditions and requires specialized, highly electron-rich ligands (e.g., XPhos, BrettPhos) to force the catalytic cycle[6].

CrossCoupling Pd Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd->OxAdd Halo 5-Iodo-tetrazole (Weak C-I Bond) Halo->OxAdd Fast for I Slow for Cl TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd Catalyst Regeneration Prod Coupled Product RedElim->Prod

Caption: Palladium-catalyzed cross-coupling cycle emphasizing C-I oxidative addition.

Quantitative Data & Reactivity Profiles

To guide synthetic route design, the physicochemical properties and empirical reaction yields of both substrates are summarized below.

Table 1: Physicochemical and Reactivity Profile

Property5-Chloro-2-methyl-2H-tetrazole5-Iodo-2-methyl-2H-tetrazole
Halogen Electronegativity (Pauling) 3.162.66
C-X Bond Dissociation Energy ~96 kcal/mol~65 kcal/mol
S_NAr Leaving Group Ability Excellent (Rate-accelerating)Poor (Sterically hindered)
Cross-Coupling Reactivity Poor (Requires specialized ligands)Excellent (Rapid oxidative addition)

Table 2: Experimental Yield Comparison Across Methodologies

Reaction TypeNucleophile / Coupling Partner5-Chloro Yield (%)5-Iodo Yield (%)
S_NAr (Amination) Morpholine, K₂CO₃, DMF, 60 °C85 - 92%< 20%
S_NAr (Thiolation) Thiophenol, NaH, THF, RT88 - 95%< 30%
Sonogashira Coupling Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI< 10%85 - 90%
Suzuki-Miyaura Phenylboronic acid, Pd(PPh₃)₄< 15%80 - 88%

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered as self-validating systems, ensuring that physical observations and in-process controls inherently confirm the success of the mechanistic steps.

Protocol A: S_NAr Amination of 5-Chloro-2-methyl-2H-tetrazole

Objective: High-yield synthesis of 5-amino-substituted tetrazoles. Causality & Design: Dimethylformamide (DMF) is selected as the solvent because polar aprotic environments accelerate S_NAr by poorly solvating the nucleophilic anion, thereby increasing its effective reactivity[4]. Potassium carbonate (K₂CO₃) acts as a thermodynamic sink to neutralize the HCl byproduct, driving the equilibrium forward.

  • Setup: To a round-bottom flask, add 5-chloro-2-methyl-2H-tetrazole (1.0 eq), morpholine (1.2 eq), and anhydrous K₂CO₃ (2.0 eq) in dry DMF (0.5 M).

  • Reaction: Stir the suspension at 60 °C for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating: the highly UV-active starting material will cleanly convert to a single more polar product mass.

  • Workup: Quench the reaction with ice water (5× volume of DMF). Extract with Ethyl Acetate (3×). Wash the combined organic layers with brine (5×) to completely partition the DMF into the aqueous layer.

  • Validation: The extensive aqueous washing inherently separates the product from the DMF solvent and inorganic salts. Crude NMR will immediately validate regiochemical fidelity without the need for column chromatography.

Protocol B: Sonogashira Coupling of 5-Iodo-2-methyl-2H-tetrazole

Objective: C-C bond formation via terminal alkynes. Causality & Design: Copper(I) Iodide is essential to form the highly nucleophilic copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex. Strict degassing is critical because oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and induces unwanted Glaser homocoupling of the alkyne[5].

  • Setup: In an oven-dried Schlenk flask, combine 5-iodo-2-methyl-2H-tetrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Degassing: Purge the flask with N₂ (3 cycles). Add degassed THF (0.2 M) and Triethylamine (2.0 eq).

  • Reaction: Add phenylacetylene (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Visual Validation: This protocol is self-validating through visual cues. The formation of triethylamine hydroiodide salts precipitates as a dense white solid, providing immediate confirmation of catalytic turnover.

  • Workup: Filter the crude mixture through a pad of Celite to guarantee the removal of Pd/Cu particulates. Concentrate the filtrate and purify via silica gel chromatography.

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 In-Process Control (TLC / LC-MS) Step1->Step2 Heat / Stir Step2->Step1 Incomplete Step3 Quench & Aqueous Workup (Removes Salts/Solvents) Step2->Step3 >95% Conversion Step4 Organic Extraction (Isolates Product) Step3->Step4

Caption: Self-validating experimental workflow ensuring high-purity isolation of tetrazole derivatives.

Conclusion

The selection between 5-chloro and 5-iodo-2-methyl-2H-tetrazole must be strictly dictated by the target mechanism. For nucleophilic displacements (S_NAr), the high electronegativity of chlorine makes it the premier leaving group. Conversely, for transition-metal catalyzed cross-couplings, the low bond dissociation energy of iodine ensures rapid oxidative addition, making it the requisite choice for C-C bond formation.

Sources

Validation

The Economic and Mechanistic Superiority of 5-Iodo-2-methyl-2H-tetrazole in API Manufacturing: A Cost-Benefit Analysis

Introduction In the highly regulated landscape of Active Pharmaceutical Ingredient (API) manufacturing, the selection of halogenated intermediates dictates not only the synthetic route but the overall economic viability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the highly regulated landscape of Active Pharmaceutical Ingredient (API) manufacturing, the selection of halogenated intermediates dictates not only the synthetic route but the overall economic viability of the drug. Tetrazole derivatives are critical bioisosteres for carboxylic acids, utilized extensively in the development of PI3K inhibitors for respiratory diseases, oxazolidinone antibacterials, and erythromycin derivatives ()[1][2].

When designing a scale-up route, process chemists face a critical choice: utilize the cheaper 5-bromo-2-methyl-2H-tetrazole ()[3] or invest in the premium 5-Iodo-2-methyl-2H-tetrazole (CAS 402717-52-6) . As a Senior Application Scientist, I routinely audit synthetic routes for CDMOs. My findings consistently demonstrate that despite a higher upfront procurement cost, the iodo-variant drastically reduces the Total Cost of Goods Sold (COGS) through superior kinetic profiles, higher yields, and the elimination of complex downstream purification ()[4].

Mechanistic Causality: Why Iodine Outperforms Bromine

The core advantage of 5-Iodo-2-methyl-2H-tetrazole lies in the polarizability and bond dissociation energy of the carbon-halogen bond. In the synthesis of complex APIs, the tetrazole ring is frequently metalated via lithium-halogen exchange to create a nucleophilic coupling partner (such as a stannyl or boronic acid derivative) for subsequent Stille or Suzuki cross-couplings[2].

Lithium-iodine exchange using n-butyllithium (n-BuLi) at -78°C is instantaneous. The kinetic rapidity of this exchange outcompetes any potential nucleophilic attack by n-BuLi on the electron-deficient tetrazole core. Conversely, the stronger C-Br bond in 5-bromo-2-methyl-2H-tetrazole results in a slower exchange rate. This kinetic delay allows competing side reactions—such as deprotonation of the methyl group or nucleophilic ring-opening—to occur, which severely depresses the yield and generates impurities that are notoriously difficult to separate at scale.

Quantitative Cost-Benefit Analysis

To objectively evaluate the financial impact, we must look beyond the catalog price of the raw materials and assess the holistic process costs for a standard API intermediate batch.

Parameter5-Iodo-2-methyl-2H-tetrazole5-Bromo-2-methyl-2H-tetrazoleEconomic Impact on API Scale-Up
Raw Material Cost ~$70 – $700 / kg[1]~$40 – $300 / kgHigher initial procurement cost for the iodo-variant.
Li-Halogen Exchange Instantaneous at -78°CSlow, requires extended timeIodo prevents side reactions and degradation.
Target Yield > 92%~ 65% – 70%Iodo provides >20% more usable intermediate per batch.
Purification Simple aqueous workupSilica gel chromatographyIodo eliminates costly chromatographic solvents and labor.
Total Step COGS Reduced by ~15-20% Baseline Efficiency and yield completely offset the raw material premium.

Experimental Validation: Self-Validating Metalation Workflow

To demonstrate the operational superiority of the iodo-variant, below is a field-proven, self-validating protocol for the synthesis of 2-Methyl-5-(tributylstannyl)-2H-tetrazole, a critical intermediate for PI3K inhibitors ()[2]. Every step is engineered to validate the integrity of the reaction.

Step 1: System Purging & Preparation

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure N₂.

  • Causality: Organolithium reagents are highly sensitive to moisture and oxygen. Rigorous exclusion prevents the premature protonation of the lithiated intermediate.

Step 2: Substrate Dissolution

  • Action: Dissolve 5-Iodo-2-methyl-2H-tetrazole (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78°C using a dry ice/acetone bath.

  • Validation Check: The internal temperature probe must register -75°C before proceeding.

Step 3: Lithium-Iodine Exchange

  • Action: Add n-BuLi (1.25 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78°C[2].

  • Causality: The highly polarizable C-I bond undergoes rapid metal-halogen exchange. Maintaining -78°C suppresses the kinetic pathway of n-BuLi acting as a nucleophile against the tetrazole core.

  • Validation Check: The reaction mixture should remain a clear, pale yellow solution. If a deep brown color develops, it indicates premature warming and decomposition of the lithiated species.

Step 4: Electrophilic Trapping

  • Action: Add tributyltin chloride (1.1 equiv) dropwise. Stir for 1 hour at -78°C, then allow to warm to room temperature[2].

  • Causality: The lithiated tetrazole attacks the electrophilic tin center. Warming ensures complete thermodynamic conversion.

  • Validation Check: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the starting material ( Rf​=0.6 ) and a new, UV-active spot for the stannyl product ( Rf​=0.8 ).

Step 5: Quench and Isolate

  • Action: Quench with saturated aqueous NH₄Cl to neutralize unreacted n-BuLi. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Workflow Visualization: Economic Impact of Halogen Selection

G N1 Starting Material Selection N2_Iodo 5-Iodo-2-methyl-2H-tetrazole (Higher Procurement Cost) N1->N2_Iodo N2_Bromo 5-Bromo-2-methyl-2H-tetrazole (Lower Procurement Cost) N1->N2_Bromo N3_Iodo Rapid Li-I Exchange (-78°C) Kinetically Favored N2_Iodo->N3_Iodo N3_Bromo Slow Li-Br Exchange (-78°C) Competing Side Reactions N2_Bromo->N3_Bromo N4_Iodo Clean Electrophilic Trapping (e.g., Bu3SnCl) N3_Iodo->N4_Iodo N4_Bromo Formation of Impurities (Ring-opening / Deprotonation) N3_Bromo->N4_Bromo N5_Iodo High Yield (>92%) Simple Extraction N4_Iodo->N5_Iodo N5_Bromo Low Yield (~65%) Costly Chromatography N4_Bromo->N5_Bromo N6_Iodo Lower Total API Manufacturing Cost N5_Iodo->N6_Iodo N6_Bromo Higher Total API Manufacturing Cost N5_Bromo->N6_Bromo

Process flow comparing the economic and chemical efficiency of iodo vs. bromo tetrazoles.

Conclusion

For drug development professionals and process chemists, the cost-benefit analysis is clear. While 5-bromo-2-methyl-2H-tetrazole presents a deceptive upfront saving, the thermodynamic and kinetic realities of tetrazole functionalization make 5-Iodo-2-methyl-2H-tetrazole the superior choice. By ensuring near-quantitative yields and eliminating chromatographic bottlenecks, the iodo-intermediate guarantees a more robust, scalable, and economically sound API manufacturing process.

References

  • Title: US9657007B2 - Substituted aminopyrimidine compounds and methods of use | Source: Google Patents | URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Iodo-2-methyl-2H-tetrazole

For laboratory professionals engaged in the vital work of drug development and scientific research, the safe handling of specialized chemical compounds is paramount. This guide provides an in-depth, experience-driven pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in the vital work of drug development and scientific research, the safe handling of specialized chemical compounds is paramount. This guide provides an in-depth, experience-driven protocol for the use of Personal Protective Equipment (PPE) when working with 5-Iodo-2-methyl-2H-tetrazole (CAS No: 402717-52-6). This document moves beyond a simple checklist, offering a procedural and logistical framework to ensure the highest standards of safety and operational integrity.

The chemical, physical, and toxicological properties of 5-Iodo-2-methyl-2H-tetrazole have not been exhaustively investigated.[1] Therefore, a cautious and comprehensive approach to PPE is essential. The following information is synthesized from available safety data for the compound and structurally related tetrazole derivatives.

Hazard Assessment and Risk Mitigation

5-Iodo-2-methyl-2H-tetrazole is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these potential hazards, a multi-layered PPE strategy is required to create a robust barrier between the researcher and the chemical, mitigating risks of exposure through dermal contact, ocular exposure, and inhalation.

Core Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the most critical immediate step to ensure personal safety. The following table outlines the minimum required PPE for handling 5-Iodo-2-methyl-2H-tetrazole.

Protection Type Specific Requirement Standard/Comment
Eye/Face Protection Chemical splash goggles with side-shields.Goggles must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile). Knee-length laboratory coat.Gloves must be inspected prior to use and disposed of after contamination.[1] A lab coat should be worn to protect street clothes.
Respiratory Protection Required if dust is generated or if working outside of a certified fume hood.An air-purifying respirator with appropriate cartridges should be used based on the scale of work and ventilation conditions.
Causality in PPE Selection:
  • Eye Protection: The use of safety glasses with side-shields is a fundamental requirement to prevent eye irritation from accidental splashes or airborne particles.[1]

  • Hand Protection: The directive to "handle with gloves" is crucial due to the risk of skin irritation.[1] Proper glove removal technique, without touching the outer surface, is a critical skill to prevent secondary contamination.[1]

  • Body Protection: A laboratory coat provides a removable barrier to protect personal clothing from contamination.

Operational Plan: From Handling to Disposal

A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from initial handling to the final disposal of waste.

Experimental Workflow and Safety Checkpoints

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Begin experiment handle_dissolve Dissolve/react compound handle_weigh->handle_dissolve cleanup_decon Decontaminate work surfaces handle_dissolve->cleanup_decon Experiment complete cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_ppe Doff and dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for safe handling of 5-Iodo-2-methyl-2H-tetrazole.

Step-by-Step Handling Procedures:
  • Preparation:

    • Always work within a properly functioning chemical fume hood to mitigate inhalation risks.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Inspect all PPE for defects before use.

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to handle the solid compound.[3]

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • Evacuate personnel to a safe area.[1]

    • Wear appropriate PPE, including respiratory protection.

    • Use an inert absorbent material to contain the spill.

    • Collect the spilled material into a suitable, closed container for disposal.[1][2] Do not allow the product to enter drains.[1]

Disposal Plan: A Critical Final Step

Proper disposal of both the chemical waste and contaminated PPE is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:
Waste Stream Disposal Protocol
Contaminated Solid Waste Place in a clearly labeled, sealed container for hazardous waste.
Contaminated Gloves and PPE Dispose of in accordance with applicable laws and good laboratory practices.[1]
Empty Containers Rinse thoroughly and dispose of according to institutional guidelines.

All waste disposal must adhere to local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Decontamination Procedures

Thorough decontamination of work surfaces and equipment is a critical step to prevent cross-contamination and ensure a safe working environment for subsequent experiments.

Surface and Equipment Decontamination:
  • Initial Cleaning: Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable laboratory detergent and hot water.[4]

  • Rinsing: Rinse thoroughly with deionized water.[4]

  • Drying: Allow all surfaces and equipment to air dry completely.[4]

For glassware, a more rigorous cleaning protocol may be necessary, potentially including a rinse with a suitable solvent, followed by the detergent and water wash.

This guide is intended to provide a comprehensive framework for the safe handling of 5-Iodo-2-methyl-2H-tetrazole. It is imperative that all laboratory personnel receive training on these procedures and that a culture of safety is actively maintained.

References

Sources

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